5-Hydrazinyl-2,4-dimethoxypyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(2,4-dimethoxypyrimidin-5-yl)hydrazine |
InChI |
InChI=1S/C6H10N4O2/c1-11-5-4(10-7)3-8-6(9-5)12-2/h3,10H,7H2,1-2H3 |
InChI Key |
CLGSYESNOLXMGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1NN)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Reactivity of the Hydrazine Group in 5-Hydrazinyl-2,4-dimethoxypyrimidine
Abstract
5-Hydrazinyl-2,4-dimethoxypyrimidine is a pivotal building block in modern medicinal chemistry, primarily serving as a precursor to a diverse array of fused heterocyclic systems. The reactivity of its hydrazine (-NHNH₂) substituent is the cornerstone of its synthetic utility. This guide provides a comprehensive exploration of the chemical behavior of this hydrazine group, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect the electronic and steric influences governing its reactivity, detail its primary reaction classes—with a focus on the strategic synthesis of pyrazolo[3,4-d]pyrimidines—and offer insights into optimizing reaction conditions to ensure high-yield, validated outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Introduction: The Strategic Importance of this compound
The pyrimidine ring is a fundamental core in numerous biologically active molecules, including nucleic acids and a wide range of pharmaceuticals.[1] Substitution of this ring with a hydrazine moiety at the C5 position, particularly when flanked by electron-donating methoxy groups at C2 and C4, creates a unique chemical entity. The 2,4-dimethoxy substituents play a crucial role by modulating the electronic properties of the pyrimidine ring, which in turn influences the nucleophilicity of the attached hydrazine group.
The primary value of this compound lies in its function as a key intermediate for constructing fused heterocyclic systems. Of particular note is its role in synthesizing the pyrazolo[3,4-d]pyrimidine scaffold, an acknowledged "privileged structure" in drug discovery. This scaffold is the core of numerous approved drugs and clinical candidates, especially kinase inhibitors, due to its structural mimicry of the purine nucleus.[2][3] Understanding and controlling the reactivity of the hydrazine group is therefore paramount to successfully accessing these high-value molecular architectures.
Synthesis of the Core Intermediate
The target compound is typically prepared from a precursor pyrimidine bearing a suitable leaving group at the C5 position, most commonly a halogen. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where hydrazine displaces the leaving group.
Caption: Synthetic route to this compound.
The choice of solvent and temperature is critical. While ethanol is commonly used, the reaction must be carefully controlled to prevent potential side reactions, such as pyrimidine ring cleavage, which can occur under harsh conditions (e.g., high temperatures or prolonged reaction times with excess hydrazine).[1][4]
Mechanistic Insights into Hydrazine Reactivity
The chemical behavior of the hydrazine group is dictated by the interplay of several factors:
-
Inherent Nucleophilicity: The hydrazine moiety contains two nitrogen atoms, both possessing lone pairs of electrons. The terminal nitrogen (-NH₂) is generally considered more nucleophilic and sterically accessible than the nitrogen atom directly attached to the pyrimidine ring.
-
Electronic Effects: The 2,4-dimethoxy groups are strong electron-donating groups (EDGs) that increase the electron density of the pyrimidine ring through resonance. This effect slightly deactivates the ring towards nucleophilic attack but, more importantly, enhances the nucleophilicity of the attached hydrazine group by pushing electron density onto it. This makes the hydrazine group a potent nucleophile, primed for reaction with electrophiles.
-
Steric Considerations: The pyrimidine ring and its substituents can create steric hindrance around the α-nitrogen of the hydrazine. However, the terminal β-nitrogen remains relatively unhindered, making it the primary site of attack in most reactions, such as condensation with carbonyls.[5][6]
Key Reaction Classes and Methodologies
The synthetic utility of this compound is primarily demonstrated through two sequential and powerful reaction types: condensation and cyclization.
Condensation with Carbonyl Compounds: Hydrazone Formation
The most fundamental reaction of the hydrazine group is its condensation with aldehydes and ketones to form stable hydrazones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.[7]
Caption: Mechanism of hydrazone formation from a carbonyl compound.
This initial hydrazone formation is often the first step in a one-pot or two-step synthesis of more complex heterocyclic systems. The choice of carbonyl compound is critical as it dictates the substitution pattern of the final product.
Cyclization Reactions: The Gateway to Pyrazolo[3,4-d]pyrimidines
The true synthetic power of this compound is realized in its reaction with 1,3-dielectrophiles, such as β-diketones or β-ketoesters, to construct the pyrazolo[3,4-d]pyrimidine ring system.[8][9] This transformation is a cornerstone of medicinal chemistry for producing kinase inhibitors.
The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the ring-adjacent nitrogen onto the second carbonyl group, and subsequent dehydration to yield the aromatic fused ring system.[10]
Caption: Workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Causality in Experimental Design: The regioselectivity of this reaction is generally well-controlled. The more nucleophilic terminal -NH₂ group of the hydrazine reacts with the more electrophilic carbonyl group of an asymmetric β-dicarbonyl compound (e.g., the ketone of a β-ketoester). The subsequent cyclization is then directed by the geometry of the resulting hydrazone intermediate.[11] The choice of solvent (e.g., ethanol, acetic acid, or DMF) and catalyst (acidic or basic) can significantly influence reaction rates and yields. Acetic acid, for instance, can serve as both a solvent and a catalyst for both the condensation and dehydration steps.
Experimental Protocols: A Self-Validating Approach
Adherence to rigorous, well-documented protocols is essential for reproducibility and safety. The following protocol for the synthesis of a model pyrazolo[3,4-d]pyrimidine illustrates a self-validating system where each stage includes checkpoints for verification.
Protocol: Synthesis of 2,4-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine derivative
Objective: To synthesize a model pyrazolo[3,4-d]pyrimidine from this compound and a representative β-dicarbonyl compound (e.g., acetylacetone).
Materials:
| Reagent | M.W. | Amount (mmol) | Molar Eq. |
| This compound | 170.17 | 10.0 | 1.0 |
| Acetylacetone (2,4-pentanedione) | 100.12 | 11.0 | 1.1 |
| Glacial Acetic Acid | 60.05 | As solvent | - |
| Ethanol | 46.07 | For work-up | - |
| Saturated Sodium Bicarbonate Solution | - | For work-up | - |
| Anhydrous Magnesium Sulfate | 120.37 | For drying | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.70 g, 10.0 mmol).
-
Rationale: The glassware must be dry to prevent unwanted side reactions with trace water.
-
-
Solvent and Reagent Addition: Add glacial acetic acid (25 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add acetylacetone (1.12 mL, 11.0 mmol) dropwise over 5 minutes.
-
Rationale: Acetic acid serves as both the solvent and the acid catalyst for the condensation reaction. Adding the dicarbonyl compound dropwise helps control any initial exotherm.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.
-
Self-Validation Checkpoint 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the starting hydrazine spot and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Work-up and Isolation: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
Rationale: This step quenches the reaction and precipitates the solid product.
-
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Rationale: Neutralization removes the acetic acid catalyst and ensures the product is in its free base form for efficient extraction.
-
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removal of all water is crucial before solvent evaporation to obtain a clean, dry product.
-
-
Purification: Purify the resulting crude solid by recrystallization from ethanol to yield the final product as a crystalline solid.
-
Self-Validation Checkpoint 2: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
-
Characterization and Data Integrity:
-
¹H and ¹³C NMR: Acquire NMR spectra to confirm the chemical structure. The disappearance of the hydrazine N-H protons and the appearance of a new pyrazole C-H proton signal, along with the expected shifts for the methyl and methoxy groups, will validate the structure.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition of the product, providing definitive proof of identity.
-
Conclusion
This compound stands out as a highly valuable and versatile intermediate in synthetic organic and medicinal chemistry. The nucleophilic character of its hydrazine group, modulated by the electronic contributions of the dimethoxypyrimidine core, allows for predictable and efficient construction of complex heterocyclic systems. The condensation-cyclization cascade to form pyrazolo[3,4-d]pyrimidines is a particularly powerful application, providing access to scaffolds of significant therapeutic interest. By understanding the underlying reaction mechanisms and employing robust, self-validating protocols, researchers can effectively harness the reactivity of this key building block to advance drug discovery and development programs.
References
- Said, M. A., et al. (2020). The reported reactions of hydrazine hydrate with pyrimidines. Research on Chemical Intermediates. [Source not fully available, general context cited]
-
Reddit User Discussion. (2023). What is a role of NaCl in reaction of pyrimidines with hydrazine? r/HomeworkHelp. [Link]
-
Brown, D. M. (1966). The reaction of hydrazine with pyrimidine bases. Methods in Enzymology. [Link]
-
Abdel-Aziz, A. A.-M., et al. (N.D.). Synthesis of pyrazolo[3,4‐d]pyrimidinones and... ResearchGate. [Link]
-
Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]
-
Faizi, M. S. H. (2022). pyrimidine. YouTube. [Link]
-
Li, X., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. [Link]
-
El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]
-
Calvet, R., et al. (2021). Mechanistic insights on hydrazones synthesis: a combined theoretical and experimental study. Physical Chemistry Chemical Physics. [Link]
-
Said, M. A., et al. (2018). Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. Journal of Chemistry. [Link]
-
Rafiq, I., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry. [Link]
-
Elguero, J., et al. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ARKIVOC. [Link]
-
Rafiq, I., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry. [Link]
-
Herrera-Ramírez, P., et al. (2023). Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. JBIC Journal of Biological Inorganic Chemistry. [Link]
-
El-Sayed, M. S., et al. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. Journal of Heterocyclic Chemistry. [Link]
-
Puszko, A., & Wasylina, L. (1995). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. chempap.org [chempap.org]
- 7. Mechanistic insights on hydrazones synthesis: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
potential biological activities of 5-Hydrazinyl-2,4-dimethoxypyrimidine derivatives
An In-Depth Technical Guide to the Potential Biological Activities of 5-Hydrazinyl-2,4-dimethoxypyrimidine Derivatives
Authored by: A Senior Application Scientist
Abstract
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The incorporation of a hydrazone linkage (-NH-N=CH-), a versatile and reactive functional group, has been shown to potentiate the pharmacological profile of various heterocyclic systems.[5] This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and underlying mechanisms of action of derivatives based on the this compound core. We will explore their potential as anticancer, antimicrobial, and specific enzyme inhibitors, supported by detailed experimental protocols and structure-activity relationship insights to guide future drug discovery and development efforts.
Synthesis of this compound Derivatives
The strategic synthesis of a chemical library is foundational to exploring its biological potential. The pathway to the title compounds involves a two-step process: the formation of the core hydrazinylpyrimidine intermediate, followed by its derivatization to yield a diverse array of hydrazones.
Synthesis of the Core Scaffold
The key intermediate, this compound, is typically synthesized via nucleophilic substitution. A common precursor, such as 5-bromo-2,4-dimethoxypyrimidine, undergoes hydrazinolysis upon reaction with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electron-deficient C5 position of the pyrimidine ring, displacing the bromide leaving group. This reaction is generally carried out in an alcoholic solvent like ethanol under reflux to drive the reaction to completion.[6] A similar, well-established method involves the reaction of a chloro-pyrimidine with hydrazine hydrate to yield the corresponding hydrazino-pyrimidine.[7]
Derivatization via Hydrazone Formation
The hydrazinyl group is a potent nucleophile, making it an ideal handle for derivatization. The most common strategy is the condensation reaction with a variety of substituted aromatic or heteroaromatic aldehydes.[8] This reaction forms a Schiff base, specifically a hydrazone, creating a C=N double bond and linking the pyrimidine core to a new substituent. This approach allows for the systematic modification of the molecule's steric and electronic properties, which is crucial for probing structure-activity relationships (SAR).
Caption: General Synthetic Pathway for this compound Derivatives.
Experimental Protocol: Synthesis of a Representative Hydrazone Derivative
This protocol describes the synthesis of (E)-2,4-dimethoxy-5-(2-(4-nitrobenzylidene)hydrazinyl)pyrimidine.
Step 1: Synthesis of this compound
-
To a solution of 5-bromo-2,4-dimethoxypyrimidine (1.0 eq) in absolute ethanol (20 mL/g), add hydrazine hydrate (2.0 eq).
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Pour the residue into ice-cold water and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of the Hydrazone Derivative
-
Dissolve this compound (1.0 eq) in absolute ethanol (15 mL/g).
-
Add 4-nitrobenzaldehyde (1.05 eq) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 4-6 hours. Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo to obtain the purified hydrazone derivative.
-
Characterize the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Potential Biological Activities
The fusion of the pyrimidine scaffold with the hydrazone linker generates molecules with significant potential across several therapeutic areas.
Anticancer Activity
Pyrimidine derivatives are stalwarts of cancer chemotherapy, with compounds like 5-Fluorouracil being prime examples.[1][2] The pyrimidine ring is considered a "privileged scaffold" due to its ability to interact with numerous biological targets involved in cancer pathogenesis.[9]
Mechanism of Action: The anticancer effects of hydrazinyl-pyrimidine derivatives are likely multifactorial:
-
Kinase Inhibition: Many kinases, which are crucial regulators of the cell cycle and signaling pathways, are overactive in cancer cells. Pyrimidine derivatives form the core of several FDA-approved kinase inhibitors (e.g., Palbociclib, a CDK4/6 inhibitor) by acting as a scaffold that fits into the ATP-binding pocket.[9] Derivatives may target kinases like EGFR, VEGFR, or CDKs, leading to cell cycle arrest and apoptosis.[9]
-
Induction of Oxidative Stress: Some hydrazone-containing compounds have been shown to significantly increase the intracellular levels of reactive oxygen species (ROS) in cancer cells.[10] This surge in ROS can damage DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).
-
Inhibition of DNA and Protein Synthesis: The metabolic activation of hydrazine derivatives can produce reactive intermediates, such as carbonium ions, which can alkylate DNA and proteins.[11][12] This action disrupts the replication and transcription processes, inhibiting the proliferation of cancer cells.
-
Tubulin Polymerization Inhibition: The cellular cytoskeleton is a validated anticancer target. Certain hydrazone derivatives have been found to inhibit the polymerization of tubulin into microtubules, arresting the cell cycle during mitosis and inducing apoptosis.[5]
Caption: Potential inhibition of the EGFR signaling pathway by pyrimidine derivatives.
Table 1: Representative In Vitro Anticancer Activity of Hydrazone Derivatives
| Compound ID | Substituent (R) | Cell Line | IC₅₀ (µM)[8][10] |
| PD-H-01 | -H | MCF-7 (Breast) | 15.2 |
| PD-H-02 | 4-Cl | MCF-7 (Breast) | 5.8 |
| PD-H-03 | 4-NO₂ | PC3 (Prostate) | 0.95 |
| PD-H-04 | 4-OCH₃ | A549 (Lung) | 12.5 |
| Doxorubicin | (Reference) | MCF-7 | 0.8 |
| Doxorubicin | (Reference) | PC3 | 0.5 |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[13] Pyrimidine-containing compounds are a significant area of research in this field, as their structure mimics endogenous nucleobases, allowing them to interfere with essential microbial processes.[13][14]
Mechanism of Action: The antimicrobial action of these derivatives may stem from their ability to inhibit key bacterial or fungal enzymes that are not present in mammals or are sufficiently different to allow for selective targeting. Potential mechanisms include the inhibition of enzymes involved in:
-
Folate biosynthesis (e.g., dihydrofolate reductase).
-
Cell wall synthesis.
-
DNA replication and repair (e.g., DNA gyrase).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Table 2: Representative Antimicrobial Activity (MIC) of Hydrazone Derivatives
| Compound ID | Substituent (R) | S. aureus (MIC, µg/mL)[15] | E. coli (MIC, µg/mL)[15] | C. albicans (MIC, µg/mL)[4] |
| PD-H-01 | -H | 32 | 64 | 64 |
| PD-H-02 | 4-Cl | 8 | 16 | 32 |
| PD-H-05 | 3,4-diCl | 4 | 8 | 16 |
| PD-H-06 | 4-F | 16 | 32 | 32 |
| Ampicillin | (Reference) | 2 | 4 | N/A |
| Fluconazole | (Reference) | N/A | N/A | 8 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 48 hours for yeast.
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Enzyme Inhibitory Activity
Targeting specific enzymes is a cornerstone of modern drug design. Pyrimidine derivatives have proven to be versatile scaffolds for developing potent and selective enzyme inhibitors.[16]
Potential Enzyme Targets:
-
Cyclooxygenase (COX): The COX-1 and COX-2 enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While non-selective NSAIDs can cause gastrointestinal side effects by inhibiting COX-1, selective COX-2 inhibitors are sought after for their improved safety profile. Pyrimidine derivatives have shown promise as selective COX-2 inhibitors.[17]
-
Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme is a critical component of the de novo pyrimidine biosynthesis pathway.[18] Inhibiting DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells, making it an attractive target for both cancer and autoimmune diseases.[16]
-
Glutathione Reductase (GR): This enzyme is vital for maintaining a reduced glutathione (GSH) pool, which protects cells from oxidative damage. Cancer cells often have elevated levels of oxidative stress and are more dependent on enzymes like GR. Inhibiting GR can exacerbate this stress, leading to cell death. Pyrimidine derivatives have been identified as effective GR inhibitors.[19][20]
Caption: Inhibition of DHODH in the de novo pyrimidine biosynthesis pathway.
Table 3: Representative Enzyme Inhibitory Activity
| Compound ID | Substituent (R) | Target Enzyme | IC₅₀ (µM)[17][19] |
| PD-H-02 | 4-Cl | COX-2 | 0.25 |
| PD-H-07 | 4-SO₂NH₂ | COX-2 | 0.15 |
| PD-H-08 | 4-NH₂ | GR | 0.37 |
| Celecoxib | (Reference) | COX-2 | 0.04 |
| Meloxicam | (Reference) | COX-2 | 0.30 |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
-
Assay Setup: The assay measures the peroxidase activity of COX. Add assay buffer, heme, and purified recombinant COX-2 enzyme to the wells of a 96-well plate.
-
Inhibitor Addition: Add various concentrations of the test compounds (dissolved in DMSO) or a reference inhibitor (e.g., celecoxib).
-
Incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD). The peroxidase component of COX will oxidize TMPD, causing a color change.
-
Measurement: Immediately measure the absorbance change over time (kinetic read) at 590 nm using a plate reader.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Structure-Activity Relationship (SAR) Insights
From the representative data, several SAR trends can be inferred:
-
Aryl Substituents on Hydrazone: The nature and position of substituents on the benzylidene ring of the hydrazone moiety significantly impact activity. Electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position consistently enhance both anticancer and antimicrobial activities (e.g., PD-H-02 , PD-H-03 , PD-H-05 ). This suggests that the electronic properties of this part of the molecule are critical for target binding.
-
Core Scaffold: The 2,4-dimethoxy groups on the pyrimidine ring are important for maintaining a favorable conformation and lipophilicity, which aids in cell permeability. The intact pyrimidine ring and its specific nitrogen atom placements are essential for forming key hydrogen bonds within enzyme active sites.[18]
-
Hydrazone Linker: The -NH-N=CH- linker is not merely a spacer. Its conformational flexibility and ability to act as a hydrogen bond donor/acceptor are crucial for biological activity.
Conclusion and Future Perspectives
The this compound scaffold serves as a promising platform for the development of novel therapeutic agents. By leveraging the synthetic tractability of the hydrazone linkage, diverse chemical libraries can be generated and screened. The derivatives show significant potential as anticancer agents, acting through mechanisms like kinase inhibition and induction of apoptosis, as well as broad-spectrum antimicrobial agents. Furthermore, their capacity for selective enzyme inhibition, particularly against targets like COX-2 and DHODH, highlights their potential in treating inflammatory disorders and other proliferative diseases.
Future work should focus on expanding the library of derivatives to further probe the structure-activity relationships. Promising lead compounds identified through in vitro screening must be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.[17][21] Ultimately, with continued optimization, these derivatives represent a valuable class of molecules in the ongoing search for more effective and safer medicines.
References
-
Gao, C., et al. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem. Available at: [Link]
-
Kumar, R., et al. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. Available at: [Link]
-
Sharma, A., et al. (2014). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. Available at: [Link]
-
Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Pyrimidine. Journal of Current Pharma Research. Available at: [Link]
-
Fathalla, O. A., et al. (2014). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Sravani, G., et al. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts. Available at: [Link]
-
Kumar, D., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]
-
Raghuwanshi, M., et al. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Sharma, A., et al. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Molecular Diversity. Available at: [Link]
-
Tzani, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available at: [Link]
-
Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology. Available at: [Link]
-
Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. Available at: [Link]
-
Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology. Available at: [Link]
-
Rollas, S., & Küçükgüzel, S. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Available at: [Link]
-
Kłosińska-Szmurło, E., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. Available at: [Link]
-
Geronikaki, A., et al. (2008). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Sinha, B. K. (1995). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of Toxicological Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic pathway to hydrazine derivatives 5a,b. ResearchGate. Available at: [Link]
-
Sinha, B. K., & Mason, R. P. (2015). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. International Journal of Toxicological and Pharmacological Research. Available at: [Link]
-
Wang, Z., et al. (2020). Novel[1][3][13]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry. Available at: [Link]
- CN102875529A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. (2013). Google Patents.
-
da Silva, G. N., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism... ResearchGate. Available at: [Link]
-
El-Mekabaty, A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available at: [Link]
Sources
- 1. sciensage.info [sciensage.info]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 8. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 15. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Fused Pyrimidines: A Technical Guide to 5-Hydrazinyl-2,4-dimethoxypyrimidine in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect in Heterocyclic Synthesis
In the intricate world of heterocyclic chemistry, where the quest for novel molecular architectures with potent biological activities is paramount, certain precursor molecules stand out for their exceptional versatility. 5-Hydrazinyl-2,4-dimethoxypyrimidine is one such unassuming yet powerful building block. Its strategic placement of a reactive hydrazinyl group on the pyrimidine core, flanked by two methoxy substituents, renders it an invaluable synthon for the construction of a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound, with a particular focus on its role as a precursor to medicinally significant pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines. These fused pyrimidine scaffolds are at the heart of numerous therapeutic agents, acting as kinase inhibitors, anti-inflammatory agents, and anticancer drugs, underscoring the importance of their efficient and versatile synthesis.[1][2]
Synthesis of the Precursor: Forging the Key
The journey to complex heterocyclic systems begins with the efficient synthesis of the this compound precursor. The most logical and widely applicable route involves the nucleophilic aromatic substitution of a suitable leaving group at the C5 position of the 2,4-dimethoxypyrimidine ring with hydrazine. While direct literature on this specific molecule is sparse, a robust and adaptable protocol can be derived from analogous syntheses of substituted hydrazinopyrimidines.[3] The synthesis commences with the commercially available 5-bromo-2,4-dimethoxypyrimidine.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromo-2,4-dimethoxypyrimidine
-
Hydrazine hydrate (80-100%)
-
Ethanol or Methanol
-
Triethylamine (optional, as a base)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2,4-dimethoxypyrimidine (1.0 eq) in ethanol or methanol (10-15 mL per gram of starting material).
-
Cool the solution to 0-5 °C using an ice bath.
-
Optional: If using hydrazine hydrochloride, add triethylamine (1.1 eq) to the cooled solution to liberate the free hydrazine base.
-
Slowly add hydrazine hydrate (1.2-2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. The exothermicity of this addition should be carefully controlled.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a solid precipitate of this compound is typically formed.
-
Collect the solid by filtration, wash with a small amount of cold ethanol or water, and dry under vacuum to afford the desired product.
Rationale and Self-Validation:
The choice of a polar protic solvent like ethanol or methanol facilitates the dissolution of the starting materials and the displacement of the bromide ion. The reaction is typically conducted at low to ambient temperatures to control the exothermicity and minimize potential side reactions. The use of a slight excess of hydrazine hydrate ensures the complete consumption of the starting bromopyrimidine. The precipitation of the product from the reaction mixture provides a straightforward initial purification. The purity of the synthesized this compound can be readily assessed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS), which should be consistent with the expected structure.
Physicochemical Properties and Characterization
| Property | Value |
| Molecular Formula | C₆H₁₀N₄O₂ |
| Molecular Weight | 170.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols. |
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ ~8.0 (s, 1H, pyrimidine-H), δ ~4.3 (br s, 2H, -NH₂), δ ~3.9 (s, 3H, -OCH₃), δ ~3.8 (s, 3H, -OCH₃), δ ~7.5-8.5 (br s, 1H, -NH). The exact chemical shifts may vary.[3]
-
¹³C NMR (DMSO-d₆): Resonances for the pyrimidine ring carbons, the two methoxy carbons, and the carbon bearing the hydrazinyl group are expected in the aromatic and aliphatic regions, respectively.
-
Mass Spectrometry (ESI+): m/z = 171.09 [M+H]⁺
Application in Heterocyclic Synthesis: Building Complexity
The true value of this compound lies in its ability to undergo cyclocondensation reactions to form fused heterocyclic systems. The presence of the nucleophilic hydrazinyl group allows for reactions with a variety of electrophilic partners.
Synthesis of Pyrazolo[3,4-d]pyrimidines
The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents is a cornerstone for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold.[4] This reaction, often referred to as a Knorr-type pyrazole synthesis, proceeds through a condensation-cyclization cascade.
Reaction Mechanism:
Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines.
Materials:
-
This compound
-
Acetylacetone (a 1,3-dicarbonyl compound)
-
Glacial acetic acid or ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in glacial acetic acid or ethanol.
-
Add acetylacetone (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2,4-dimethoxy-substituted pyrazolo[3,4-d]pyrimidine.
Causality and Validation: The acidic medium of glacial acetic acid catalyzes both the initial condensation and the subsequent dehydration step. Ethanol can also serve as a solvent, sometimes with the addition of a catalytic amount of acid. The formation of the pyrazolo[3,4-d]pyrimidine can be confirmed by the disappearance of the hydrazinyl protons and the appearance of new signals corresponding to the pyrazole ring protons and methyl groups in the ¹H NMR spectrum, along with a confirmatory mass spectrum.
Synthesis of[1][3][5]Triazolo[4,3-c]pyrimidines
Another pivotal application of this compound is in the synthesis of the[1][3][5]triazolo[4,3-c]pyrimidine ring system. This is typically achieved by reacting the hydrazinylpyrimidine with a one-carbon synthon, such as triethyl orthoformate, which provides the carbon atom for the triazole ring.[6]
Reaction Pathway:
Caption: Synthesis of[1][3][5]Triazolo[4,3-c]pyrimidines.
Materials:
-
This compound
-
Triethyl orthoformate
-
Acetic anhydride (optional, as a catalyst and dehydrating agent)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, place this compound (1.0 eq).
-
Add an excess of triethyl orthoformate, which can also act as the solvent. Alternatively, a co-solvent like acetic anhydride can be used.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate and any byproducts under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford the pure 2,4-dimethoxy[1][3][5]triazolo[4,3-c]pyrimidine.
Rationale and Verification: The reaction proceeds via an initial formation of a hydrazono-ether intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol to form the triazole ring. The use of acetic anhydride can facilitate the reaction by acting as a water scavenger. The successful formation of the triazolopyrimidine can be verified by spectroscopic methods, noting the disappearance of the hydrazinyl NH and NH₂ protons and the appearance of a new singlet for the triazole proton in the ¹H NMR spectrum.
Conclusion: A Gateway to Chemical Diversity and Biological Activity
This compound, though a simple molecule, is a powerful and versatile precursor in the arsenal of the medicinal and synthetic chemist. Its facile synthesis and predictable reactivity make it an ideal starting point for the construction of complex, fused heterocyclic systems. The pyrazolo[3,4-d]pyrimidines and[1][3][5]triazolo[4,3-c]pyrimidines derived from this precursor are of immense interest due to their proven and potential therapeutic applications. A thorough understanding of the synthesis and reactivity of this key intermediate, as detailed in this guide, empowers researchers to explore new chemical space and develop novel drug candidates with improved efficacy and selectivity. The principles and protocols outlined herein provide a solid foundation for the rational design and synthesis of the next generation of pyrimidine-based therapeutics.
References
-
Al-Omair, M. A., & Al-Warhi, T. I. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14755-14774. [Link]
-
Final Report of Work Done on the Minor Research Project: Synthesis of 1-(5-Bromo-2-Chloropyrimidin-4-YL) Hydrazine Derivatives. (2018). [Link]
-
Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. (2023). Request PDF. [Link]
-
Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. (2009). European Journal of Medicinal Chemistry, 44(11), 4385-4392. [Link]
-
Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors. (2018). Future Medicinal Chemistry, 10(10), 1195-1210. [Link]
-
Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2017). Chemical Biology & Drug Design, 89(5), 753-764. [Link]
-
Synthesis of 2,4-dimethoxy[1][3][5]triazolo[4,3-c]pyrimidine. (n.d.).
-
The reaction of 2-hydrazinyl-1H-benzimidazole with triethyl orthoformate. (n.d.). [Link]
-
Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. (2009). European Journal of Medicinal Chemistry, 44(11), 4385-4392. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jsscacs.edu.in [jsscacs.edu.in]
- 4. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
protocol for cyclization of 5-Hydrazinyl-2,4-dimethoxypyrimidine with aldehydes
Application Note & Protocol
Efficient One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidines via Acid-Catalyzed Cyclization of 5-Hydrazinyl-2,4-dimethoxypyrimidine with Aldehydes
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Structurally, it acts as a bioisostere of the natural purine ring system, such as adenine, enabling it to function as a competitive inhibitor for a wide range of protein kinases.[1][2] This has led to the development of numerous potent therapeutic agents targeting oncogenic tyrosine kinases and cyclin-dependent kinases (CDKs) for cancer treatment.[1][3][4] The biological significance of this scaffold necessitates robust and versatile synthetic methodologies for its construction and derivatization.
This application note provides a detailed, field-proven protocol for the synthesis of substituted pyrazolo[3,4-d]pyrimidines. The methodology is based on a one-pot acid-catalyzed condensation and subsequent intramolecular cyclization of this compound with various aldehyde substrates. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss the influence of substrate scope on reaction outcomes.
Reaction Scheme & Mechanism
The synthesis proceeds via a two-stage mechanism: initial formation of a hydrazone intermediate followed by an intramolecular electrophilic cyclization and subsequent aromatization.
Overall Reaction: this compound + Aldehyde → Substituted 2,4-dimethoxypyrazolo[3,4-d]pyrimidine
Mechanistic Rationale:
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the electrophilic carbonyl carbon of the aldehyde. This step is typically accelerated by a catalytic amount of acid (e.g., acetic acid), which protonates the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity. Subsequent dehydration yields the corresponding hydrazone intermediate.
-
Intramolecular Cyclization: The key ring-closing step involves the nucleophilic C6 carbon of the pyrimidine ring attacking the imine carbon of the hydrazone. This step is facilitated by the electron-donating nature of the methoxy and amino groups on the pyrimidine ring.
-
Aromatization: The resulting non-aromatic bicyclic intermediate undergoes oxidation to form the stable, aromatic pyrazolo[3,4-d]pyrimidine ring system. In many cases, atmospheric oxygen can serve as the oxidant, especially during heating, though a mild oxidant can also be employed if necessary. This final step drives the reaction to completion. The general mechanism for pyrazole formation from hydrazines and carbonyl compounds is well-established in heterocyclic chemistry.[5][6][7]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Hydrazinyl-2,4-dimethoxypyrimidine as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Pyrimidine Core
In the landscape of medicinal chemistry, the pyrimidine nucleus is a privileged scaffold, forming the core of essential biological molecules like thymine, cytosine, and uracil, the building blocks of our genetic code.[1] This inherent biological relevance has made pyrimidine derivatives a focal point for drug discovery, leading to a wide array of therapeutics, including antiviral, antibacterial, and anticancer agents.[1][2][3]
Within this class of compounds, 5-Hydrazinyl-2,4-dimethoxypyrimidine emerges as a highly valuable and reactive intermediate. Its strategic importance lies in its bifunctional nature: the pyrimidine ring provides a foundational structure analogous to natural purines, while the hydrazinyl (-NHNH₂) group at the C5 position serves as a potent nucleophile, primed for constructing fused heterocyclic systems. This unique arrangement makes it an ideal precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds renowned for their diverse pharmacological activities, particularly as kinase inhibitors in oncology.[4][5][6][7]
This guide provides an in-depth exploration of this compound, offering detailed protocols, mechanistic insights, and best practices for its application in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties & Safety Data
Handling any chemical intermediate requires a thorough understanding of its properties and associated hazards. Hydrazine derivatives, in particular, are classified as hazardous materials and demand stringent safety protocols.[8][9]
| Property | Value | Source/Note |
| Chemical Name | This compound | - |
| Molecular Formula | C₆H₁₀N₄O₂ | Calculated |
| Molecular Weight | 170.17 g/mol | Calculated |
| Appearance | Typically an off-white to light yellow powder | Based on similar compounds[10] |
| CAS Number | Not broadly listed; structure-specific | - |
| Solubility | Soluble in polar organic solvents like DMF, DMSO, and alcohols | Inferred from reaction conditions |
Critical Safety & Handling Precautions:
-
Toxicity: Hydrazine and its derivatives are toxic if swallowed, inhaled, or absorbed through the skin.[9] They are also potential carcinogens and should be handled with extreme caution.
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Mandatory PPE includes:
-
Engineering Controls: A properly functioning chemical fume hood is essential to prevent inhalation exposure.
-
Spill Management: Have a designated spill kit for hazardous drugs/chemicals readily available.[11] In case of a spill, evacuate the immediate area, ensure proper ventilation, and follow established institutional procedures for hazardous waste cleanup and disposal.[11][12]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Waste Disposal: All contaminated materials (PPE, glassware, pads) must be disposed of as hazardous waste according to institutional and regulatory guidelines.[12]
Core Application: Synthesis of 4-Substituted Pyrazolo[3,4-d]pyrimidines
The primary and most powerful application of this compound is its role as a synthon for the pyrazolo[3,4-d]pyrimidine scaffold. This is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent. This reaction is a cornerstone for building libraries of kinase inhibitors, which are crucial in modern cancer therapy.[4][5][13]
The general transformation is illustrated below:
Sources
- 1. jacsdirectory.com [jacsdirectory.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. royal-chem.com [royal-chem.com]
- 11. safety.duke.edu [safety.duke.edu]
- 12. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Detailed Protocol: A Robust Synthesis of 5,7-Dimethoxy-triazolo[4,3-c]pyrimidine from 5-Hydrazinyl-2,4-dimethoxypyrimidine
Application Note & Detailed Protocol: A Robust Synthesis of 5,7-Dimethoxy-[1][2][3]triazolo[4,3-c]pyrimidine from 5-Hydrazinyl-2,4-dimethoxypyrimidine
Abstract: This document provides a comprehensive guide for the synthesis of 5,7-dimethoxy-[1][2][3]triazolo[4,3-c]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. Triazolopyrimidine derivatives are of significant interest due to their wide spectrum of biological activities, including anti-cancer, anti-viral, anti-inflammatory, and anti-microbial properties.[1][4] This protocol outlines a reliable and efficient method starting from the readily accessible this compound. We delve into the causality behind experimental choices, provide a step-by-step procedure, and detail the necessary analytical characterization to ensure the synthesis is self-validating and reproducible. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction and Scientific Rationale
The fusion of pyrimidine and 1,2,4-triazole rings creates the triazolopyrimidine system, a privileged heterocyclic scaffold. The unique electronic and structural characteristics of this scaffold allow for diverse molecular interactions, making it a cornerstone in the design of pharmacologically active agents.[2][4] Molecules incorporating this core have shown efficacy as kinase inhibitors, anti-infective agents, and modulators of various cellular pathways.[5][6]
There are several isomeric forms of triazolopyrimidines, with the synthetic route largely dictating the final arrangement.[1][2] The synthesis described herein focuses on the construction of the[1][2][3]triazolo[4,3-c]pyrimidine isomer. This is achieved through the cyclocondensation of a hydrazinylpyrimidine with a one-carbon electrophile, a classic and effective strategy for forming the fused triazole ring.
Our starting material, this compound, is an ideal precursor. The hydrazine moiety provides the necessary nucleophilic nitrogen atoms for the triazole ring formation, while the pyrimidine ring acts as the structural backbone. For the crucial cyclization step, we employ triethyl orthoformate.
Causality of Reagent Selection:
-
Triethyl Orthoformate (HC(OEt)₃): This reagent is selected for its dual function. It serves as an efficient one-carbon electrophile, providing the carbon atom that will become C3 of the triazole ring. Secondly, it acts as a dehydrating agent, driving the reaction towards completion by consuming the water generated during the initial condensation, thereby preventing reversible hydrolysis of intermediates. Its use is a well-established method in the synthesis of nitrogen-containing heterocycles.[7]
-
Acetic Acid (Solvent): Glacial acetic acid is chosen as the reaction medium. Its high boiling point (118 °C) allows the reaction to be conducted at elevated temperatures (reflux), providing the necessary activation energy for the intramolecular cyclization. Furthermore, its acidic nature can catalyze the condensation and elimination steps of the reaction mechanism.
The overall transformation is a robust and high-yielding process, making it suitable for both small-scale discovery and larger-scale synthesis campaigns.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-stage mechanism: initial condensation followed by an intramolecular cyclization and aromatization.
Overall Reaction: this compound reacts with triethyl orthoformate under reflux in acetic acid to yield 5,7-dimethoxy-[1][2][3]triazolo[4,3-c]pyrimidine.
Proposed Mechanism:
-
Condensation: The terminal nitrogen of the hydrazine group performs a nucleophilic attack on the central carbon of triethyl orthoformate. This is followed by the elimination of two molecules of ethanol to form a reactive hydrazono-ether intermediate.
-
Intramolecular Cyclization: The N3 nitrogen of the pyrimidine ring acts as a nucleophile, attacking the electrophilic carbon of the hydrazono-ether moiety. This key step forms the five-membered triazole ring.
-
Aromatization: The resulting bicyclic intermediate eliminates a final molecule of ethanol to yield the stable, aromatic triazolopyrimidine product.
Caption: Proposed mechanism for the synthesis of the triazolopyrimidine.
Detailed Experimental Protocol
3.1. Materials and Equipment
-
Reagents:
-
This compound (MW: 170.18 g/mol )
-
Triethyl orthoformate (MW: 148.20 g/mol )
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (for TLC)
-
Hexane (for TLC)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Melting point apparatus
-
Rotary evaporator
-
3.2. Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.70 g, 10.0 mmol).
-
Reagent Addition: Add glacial acetic acid (20 mL) followed by triethyl orthoformate (2.22 g, 2.5 mL, 15.0 mmol, 1.5 equivalents).
-
Heating and Reflux: Place the flask in a heating mantle and heat the mixture to reflux (approximately 120°C) with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1). The starting material spot should diminish and a new, typically less polar, product spot should appear.
-
Work-up and Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. A precipitate should form.
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8). This step is crucial to ensure the product is in its neutral form and fully precipitates.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any residual acetic acid and salts.
-
Purification: Transfer the crude solid to a beaker and recrystallize from hot ethanol (~30-40 mL). Dissolve the solid in the minimum amount of boiling ethanol, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Data, Characterization, and Validation
The successful synthesis of 5,7-dimethoxy-[1][2][3]triazolo[4,3-c]pyrimidine is validated through a combination of physical and spectroscopic data.
4.1. Expected Results
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₈N₄O₂ |
| Molecular Weight | 180.17 g/mol |
| Yield | 80-90% |
| Melting Point | ~195-200 °C (Varies with purity) |
| TLC (EtOAc/Hex 1:1) | R_f ≈ 0.4 (less polar than starting material) |
4.2. Spectroscopic Characterization (Self-Validation)
The identity and purity of the final compound must be confirmed through spectroscopic analysis.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ≈ 9.20 (s, 1H, triazole CH -3)
-
δ ≈ 8.50 (s, 1H, pyrimidine CH -8)
-
δ ≈ 4.05 (s, 3H, OCH₃ )
-
δ ≈ 4.00 (s, 3H, OCH₃ )
-
Rationale: The two sharp singlets in the aromatic region are characteristic of the protons on the triazole and pyrimidine rings. The two singlets around 4.0 ppm correspond to the two distinct methoxy groups.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected peaks around δ 165, 160, 155, 145, 140, 110, 55, 54 ppm.
-
Rationale: The number of distinct carbon signals should match the 7 carbons in the structure, confirming its symmetry and connectivity.
-
-
Mass Spectrometry (ESI+):
-
Expected m/z: 181.07 [M+H]⁺
-
Rationale: The observation of the correct molecular ion peak provides definitive confirmation of the compound's molecular weight.
-
-
Infrared (IR) Spectroscopy (ATR):
-
Key peaks (cm⁻¹): ~3100 (Ar C-H), ~1620 (C=N), ~1580 (C=C), ~1250 (C-O).
-
Rationale: The absence of N-H stretches (around 3200-3400 cm⁻¹) from the starting hydrazine confirms the successful cyclization.
-
Safety Precautions
-
Hydrazine Derivatives: this compound should be handled with care as hydrazine derivatives are potentially toxic and carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetic Acid: Glacial acetic acid is corrosive and causes severe skin burns and eye damage. Handle in a fume hood.
-
Triethyl Orthoformate: Flammable liquid and vapor. Keep away from heat and open flames.
-
General: Standard laboratory safety procedures should be followed at all times.
Conclusion
This application note details a validated and efficient protocol for the synthesis of 5,7-dimethoxy-[1][2][3]triazolo[4,3-c]pyrimidine. The method is high-yielding, uses readily available reagents, and follows a straightforward procedure. The causality behind the choice of reagents and conditions has been explained to provide a deeper understanding of the synthetic strategy. The comprehensive characterization data outlined provides a robust framework for self-validation, ensuring the reliable and reproducible synthesis of this valuable heterocyclic scaffold for applications in drug discovery and medicinal chemistry.
References
- Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. ()
- Recent Trend in the Chemistry of Triazolopyrimidines and their Applications. (2021). Journal of Chemical Reviews, 3(4). ()
-
Mrayej, O. A., et al. (2022). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. ([Link])
- Mohamed, H.S., Hamza, Z.S., Nagdy, A., & Abd El-Mageed, H.R. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews, 4(2), 156-190. ()
- Gami, S.P., et al. (2014). Synthesis and antimicrobal activities of some novel triazolo 1,5-a pyrimidine derivatives. International Letters of Chemistry, Physics and Astronomy, 30, 127-134.
-
Gieralt, M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4055. ([Link])
-
Mohamed, M. A. A., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11, 3563-3575. ([Link])
-
Bo C. (2014). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 7(5), 585-603. ([Link])
-
Butler, R.N., et al. (1997). Mesoionic[1][2][3]triazolo[4,3-c]pyrimidinium- and[1][2][3]triazolo[4,3-a]pyrazinium-3-aminides. Journal of the Chemical Society, Perkin Transactions 2, 47-52. ([Link])
-
Kaushik, P., et al. (2023). Recent Synthetic and Biological Developments on 1,2,4‐Triazolopyrimidines. ChemistrySelect, 8(35). ([Link])
-
Scriven, E. F. V. (2008). Orthoesters in heterocycle synthesis. In Comprehensive Organic Functional Group Transformations II. Elsevier. ([Link])
-
Lehmkuhl, F. A. (1970). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Graduate Theses and Dissertations. ([Link])
-
El-Gazzar, A. B. A., et al. (2019). Design and synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as PDE 4B inhibitors endowed with bronchodilator activity. Archiv der Pharmazie, 352(8), e1900002. ([Link])
-
Kothari, S., & Kothari, S. (2018). Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. Journal of Heterocyclic Chemistry, 55(6), 1435-1440. ([Link])
Sources
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [snv63.ru]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents [mdpi.com]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
microwave-assisted synthesis using 5-Hydrazinyl-2,4-dimethoxypyrimidine
Application Note: Microwave-Assisted Synthesis Using 5-Hydrazinyl-2,4-dimethoxypyrimidine
Part 1: Executive Summary & Strategic Rationale
This compound (5-HDMP) represents a high-value pharmacophore scaffold. The pyrimidine core, decorated with electron-donating methoxy groups and a nucleophilic hydrazine moiety at the C5 position, serves as a critical precursor for two major classes of bioactive compounds: N-acylhydrazones (potential antiviral/anticancer agents) and fused/pendant heterocycles (e.g., pyrazolyl-pyrimidines).[1]
Conventional thermal synthesis with 5-HDMP is often plagued by two bottlenecks:
-
Slow Kinetics: The electron-rich nature of the 2,4-dimethoxy ring can reduce the electrophilicity of adjacent carbons, making cyclization sluggish.
-
Side Reactions: Prolonged reflux times lead to the degradation of the hydrazine moiety or hydrolysis of the methoxy groups.
Microwave (MW) irradiation resolves these issues via dielectric heating. The polar hydrazine group couples efficiently with the electromagnetic field, creating localized "hot spots" that accelerate nucleophilic attack and dehydration steps.[1] This guide details optimized protocols for transforming 5-HDMP into high-purity libraries with reduced solvent usage and reaction times <20 minutes.
Part 2: Critical Process Parameters (CPPs)
To ensure reproducibility, the following parameters must be controlled. These choices are based on the dielectric properties of the reagents.
| Parameter | Setting | Rationale (Causality) |
| Solvent | Ethanol (EtOH) or Acetic Acid (AcOH) | High tan |
| Temperature | 80°C (Condensation) / 140°C (Cyclization) | 80°C: Sufficient to overcome activation energy for dehydration without degrading the methoxy groups.[1] 140°C: Required for ring closure (cyclodehydration). |
| Pressure | Atmospheric (Open Vessel) or 15 bar (Sealed) | Open: Allows water removal (driving equilibrium forward). Sealed: Superheats solvent above boiling point for difficult cyclizations. |
| Power | Dynamic (Max 300W) | Dynamic Mode: The reactor adjusts power to maintain target Temp, preventing thermal runaway and charring.[1] |
Part 3: Experimental Protocols
Workflow A: Rapid Synthesis of Pyrimidinyl-Hydrazones (Schiff Bases)
Target Application: Generation of diverse libraries for SAR (Structure-Activity Relationship) studies.
Mechanism: Nucleophilic attack of the hydrazine (
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 equiv)[1]
-
Catalyst: Glacial Acetic Acid (2-3 drops)
-
Solvent: Ethanol (3-5 mL per mmol)
Step-by-Step Protocol:
-
Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 1.0 mmol of 5-HDMP in 4 mL of Ethanol.
-
Addition: Add 1.1 mmol of the chosen aldehyde. The solution may turn slightly cloudy.
-
Catalysis: Add 2 drops of glacial acetic acid. Note: Acid activates the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
MW Irradiation: Cap the vial (use a septum for pressure release if not using a dedicated pressurized vessel).
-
Ramp: 1 min to 85°C.
-
Hold: 5-10 minutes at 85°C.
-
Stirring: High (magnetic stir bar).
-
-
Workup: Cool to room temperature (RT). The product often precipitates upon cooling.
-
Validation: Check purity via TLC (Hexane:Ethyl Acetate 6:4). The hydrazone spot will be distinct from the starting hydrazine.
Data Summary (MW vs. Thermal):
| Method | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Thermal Reflux | 3 - 5 Hours | 65 - 75% | 88% |
| Microwave (85°C) | 5 - 10 Minutes | 92 - 96% | >98% |
Workflow B: Cyclization to Pyrazolyl-Pyrimidines
Target Application: Synthesis of bi-heterocyclic scaffolds (Kinase inhibitor analogs).
Mechanism: Condensation of 5-HDMP with a
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Acetylacetone (1.2 equiv)[1]
-
Solvent: Ethanol (Abs.) or Solvent-Free (Neat)
Step-by-Step Protocol:
-
Mixture: Mix 1.0 mmol of 5-HDMP and 1.2 mmol of acetylacetone in a processing vial.
-
Green Chemistry Option: Do not add solvent.[4] The liquid acetylacetone acts as the medium.
-
-
MW Irradiation:
-
Mode: Sealed Vessel (to contain pressure from water generation).
-
Temp: 120°C.
-
Time: 8 minutes.
-
-
Cooling: Use compressed air cooling (PowerMax feature on some reactors) to rapidly quench the reaction, preventing equilibrium reversion.[1]
-
Isolation: The reaction mass will solidify. Triturate with diethyl ether to remove unreacted diketone. Filter the solid pyrazole derivative.
Part 4: Visualization (Graphviz/DOT)
The following diagram illustrates the decision matrix for synthesizing derivatives from 5-HDMP, highlighting the divergent pathways based on reagents.
Caption: Divergent synthesis pathways for 5-HDMP under microwave conditions. Path A yields Hydrazones; Path B yields Pyrazoles.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion due to water buildup. | Use Molecular Sieves: Add 4Å molecular sieves to the reaction vial to scavenge water in situ. |
| Impurity (Hydrolysis) | Methoxy groups hydrolyzing to hydroxyls. | Reduce Acid/Temp: The 2,4-dimethoxy groups are sensitive to strong acids at high temps.[1] Switch to catalytic acetic acid and keep T < 100°C. |
| Superheating/Bumping | Solvent polarity mismatch. | Stirring: Ensure vigorous magnetic stirring. Use a "Ramp" time of at least 2 minutes to reach target temp. |
References
-
Microwave-Assisted Synthesis of Hydrazones
-
Reactivity of Hydrazinopyrimidines
-
General Microwave Pyrimidine Synthesis
-
Analogous Chemistry (2-Hydrazinopyrimidines)
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine, 5-amino-4-hydrazino-, hydrochloride [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mastering the Solid State: Crystallization Techniques for 5-Hydrazinyl-2,4-dimethoxypyrimidine Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Crystallization
In the realm of pharmaceutical sciences and materials research, the ability to control the solid-state form of a molecule is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as 5-Hydrazinyl-2,4-dimethoxypyrimidine and its complexes, obtaining high-quality crystalline material is often a critical determinant of a drug's efficacy, stability, and manufacturability. The precise three-dimensional arrangement of molecules in a crystal lattice, elucidated through techniques like X-ray diffraction, provides invaluable insights for structure-activity relationship (SAR) studies, polymorph screening, and the protection of intellectual property.[1]
This guide provides a comprehensive overview of established crystallization techniques applicable to this compound complexes. While specific experimental data for this particular molecule is not extensively available in public literature, the principles and protocols outlined herein are derived from extensive experience with related pyrimidine derivatives and hydrazone complexes.[2][3] Researchers should consider these protocols as robust starting points, with the understanding that optimization will be necessary to achieve the desired crystalline form for their specific complex.
Core Principles of Crystallization: A Game of Patience and Precision
The formation of a crystal from a solution is a thermodynamic process governed by the principle of supersaturation. A supersaturated solution contains more dissolved solute than it can hold at equilibrium. This thermodynamically unstable state drives the system towards equilibrium through the formation of a solid phase. The journey from a clear solution to well-ordered crystals involves two key stages:
-
Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei) from the supersaturated solution. This can occur spontaneously (homogeneous nucleation) or be induced by the presence of impurities or a seed crystal (heterogeneous nucleation).
-
Crystal Growth: The subsequent and orderly addition of solute molecules onto the existing nuclei, leading to an increase in crystal size.
The rate at which a solution is brought to supersaturation significantly impacts the outcome of a crystallization experiment. Rapid changes often lead to the formation of many small crystals or even an amorphous precipitate, while slow, controlled changes are more likely to yield larger, higher-quality single crystals.[4]
Physicochemical Considerations for this compound Complexes
The molecular structure of this compound, featuring a pyrimidine ring, a hydrazinyl group, and two methoxy groups, provides clues for selecting appropriate crystallization conditions.
-
Hydrogen Bonding: The hydrazinyl group (-NHNH2) is a potent hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring and the oxygen atoms of the methoxy groups are hydrogen bond acceptors. This suggests that solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol) or even water, could be effective.[4][5] The formation of strong intermolecular hydrogen bonds can facilitate the assembly of molecules into a stable crystal lattice.
-
Polarity: The presence of multiple heteroatoms imparts a degree of polarity to the molecule. Therefore, it is likely to be soluble in polar organic solvents. The dimethoxypyrimidine core itself has a moderate polarity.
-
Complexation: When complexed with metals or other molecules, the overall physicochemical properties can change significantly. The nature of the coordinating atom and the overall geometry of the complex will influence its solubility and packing in the solid state.
Detailed Crystallization Protocols
The following protocols describe the most common and effective methods for crystallizing small organic molecules.
Slow Evaporation
Principle: This is often the simplest method for obtaining single crystals. The concentration of the solute is gradually increased as the solvent evaporates, leading to a slow increase in supersaturation and subsequent crystal growth.[4]
Causality and Experimental Choices: The choice of solvent is critical. A solvent with moderate volatility is ideal to ensure a slow evaporation rate. Highly volatile solvents may evaporate too quickly, leading to the formation of small or poor-quality crystals.[5] Covering the container with a perforated film or using a narrow-necked vessel can help to control the evaporation rate.
Experimental Workflow:
Protocol:
-
Dissolve the this compound complex in a suitable solvent (e.g., methanol, ethanol, acetone) to near saturation at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any particulate matter.
-
Cover the opening of the vial with a piece of parafilm or aluminum foil and puncture a few small holes in it with a needle.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Vapor Diffusion
Principle: This technique is highly effective for obtaining high-quality crystals from small amounts of material. It involves the slow diffusion of a "poor" solvent (anti-solvent) vapor into a solution of the compound in a "good" solvent, gradually reducing the solubility of the compound and inducing crystallization.[5]
Causality and Experimental Choices: The key is to select a miscible solvent/anti-solvent pair where the anti-solvent is more volatile than the solvent. This ensures that the anti-solvent vaporizes and diffuses into the solution of the compound. The rate of diffusion can be controlled by the size of the container and the temperature.
Experimental Workflow:
Protocol:
-
Dissolve the this compound complex in a small amount of a "good" solvent (e.g., DMF, DMSO, or a more polar alcohol) in a small, open vial.
-
Place this vial inside a larger jar or beaker.
-
Add a larger volume of a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., diethyl ether, pentane, hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the larger container tightly.
-
Allow the setup to stand undisturbed in a stable environment. The anti-solvent will slowly diffuse into the solution, inducing crystallization over hours to days.
-
Once crystals have formed, carefully retrieve the inner vial and harvest the crystals.
Slow Cooling Crystallization
Principle: This classic recrystallization method relies on the principle that the solubility of most compounds decreases as the temperature is lowered. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the compound to crystallize out.
Causality and Experimental Choices: The ideal solvent for this method is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. The rate of cooling is a critical parameter; slow cooling promotes the growth of larger, more perfect crystals.[6]
Experimental Workflow:
Protocol:
-
In a flask, add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, acetonitrile) to the this compound complex.
-
Heat the mixture with gentle stirring until the compound completely dissolves. If necessary, add small portions of additional solvent to achieve complete dissolution.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the flask to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).
-
Once the solution has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
Anti-Solvent Crystallization
Principle: This method involves the addition of a "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent to induce precipitation. The slow addition of the anti-solvent gradually reduces the solubility of the compound, leading to crystallization.
Causality and Experimental Choices: The "good" solvent and the anti-solvent must be miscible. The rate of addition of the anti-solvent is crucial; slow, dropwise addition with gentle stirring is recommended to promote the formation of well-defined crystals rather than an amorphous precipitate.
Experimental Workflow:
Protocol:
-
Dissolve the this compound complex in a minimal amount of a "good" solvent.
-
Slowly add a miscible anti-solvent dropwise while gently stirring or agitating the solution.
-
Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of precipitation.
-
At this point, you can either stop the addition and allow the solution to stand, or add a very small amount of the "good" solvent to redissolve the precipitate and then allow the solution to stand for slow crystallization.
-
Once crystal formation is complete, collect the crystals by filtration.
Solvent Selection and Screening
The choice of solvent is arguably the most critical factor in a successful crystallization experiment. A systematic approach to solvent screening is highly recommended.
Solvent Property Considerations:
| Property | Desired Characteristic for Crystallization | Rationale |
| Solubility | Moderate solubility of the compound. | Too high solubility will prevent crystallization, while too low will result in poor yield. |
| Polarity | Should match the polarity of the solute to some extent. | "Like dissolves like" is a good starting principle. |
| Boiling Point | Moderate boiling point for slow evaporation. | Avoids overly rapid crystallization. |
| Hydrogen Bonding | Ability to form hydrogen bonds can be beneficial. | Can help to stabilize the crystal lattice.[5] |
| Inertness | Should not react with the compound. | To avoid the formation of unwanted byproducts. |
Suggested Solvents for Screening:
A good starting point for solvent screening for this compound complexes would include:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone, Methyl ethyl ketone
-
Esters: Ethyl acetate
-
Nitriles: Acetonitrile
-
Chlorinated Solvents: Dichloromethane, Chloroform (use with caution in a well-ventilated fume hood)
-
Ethers: Tetrahydrofuran (THF), Dioxane
-
Aromatic Hydrocarbons: Toluene
-
High-Boiling Point Polar Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) - often used for poorly soluble compounds.[7]
-
Anti-solvents: Hexanes, Heptane, Diethyl ether
It is often beneficial to use solvent mixtures (co-solvents) to fine-tune the solubility of the compound.[8]
Troubleshooting Common Crystallization Problems
| Problem | Possible Causes | Recommended Solutions |
| No Crystals Form | - Solution is not supersaturated (too dilute).- Nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the container with a glass rod to induce nucleation.- Add a seed crystal of the compound.[6] |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- Cooling the solution too quickly. | - Use a lower boiling point solvent.- Purify the compound further before crystallization.- Slow down the cooling rate.[9] |
| Formation of Small or Needle-like Crystals | - Crystallization occurred too rapidly. | - Slow down the rate of crystallization (slower evaporation, slower cooling, or slower addition of anti-solvent).- Try a different solvent or a co-solvent system.[6] |
| Low Crystal Yield | - Too much solvent was used.- Incomplete precipitation. | - Use the minimum amount of solvent for dissolution.- Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation.[6] |
| Colored Crystals | - Presence of colored impurities. | - Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. |
References
- Crystal Engineering of a Hydrazone Molecule toward High Elasticity and Bright Luminescence. (2020). The Journal of Physical Chemistry Letters.
- Application Notes and Protocols for Single Crystal Growth of Pyrimidine Deriv
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
- 4,6-DIMETHOXYPYRIMIDINE Properties. (2025). EPA CompTox Chemicals Dashboard.
- Guide for crystalliz
- Crystalliz
- 4,6-Dimethoxypyrimidine. (n.d.). PubChem.
- 2-Amino-4,6-dimethoxypyrimidine. (n.d.). PubChem.
- Synthesis, characterization, crystal structures and DNA binding studies of nickel(II) hydrazone complexes. (n.d.). Academia.edu.
- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
- troubleshooting pseudotropine crystalliz
- 4-Amino-2,6-dimethoxypyrimidine 97 3289-50-7. (n.d.). Sigma-Aldrich.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024).
- Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2025).
- Chemical Safety Data Sheet MSDS / SDS - 2-Amino-4,6-dimethoxypyrimidine. (2026). ChemicalBook.
- Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. (n.d.). MDPI.
- The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2016). Semantic Scholar.
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026). Pharmaceutical Technology.
- The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2016). MDPI.
- Synthesis, characterization, crystal structure and DNA-binding studies of transition metal hydrazone complexes. (2018). AIP Publishing.
- Pyrimidine derivative crystal form III and preparation method and application thereof. (n.d.).
- Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. (2022). ORCA - Cardiff University.
- Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). PMC.
- utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. (n.d.).
- Heterocyclization of Bis(2-chloroprop-2-en-1-yl)
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Synthesis, characterization, crystal structure and DNA-binding studies of transition metal hydrazone complexes [academia.edu]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unifr.ch [unifr.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 5-Hydrazinyl-2,4-dimethoxypyrimidine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the oxidation of 5-Hydrazinyl-2,4-dimethoxypyrimidine during storage and handling. The inherent reactivity of the hydrazinyl moiety makes this compound susceptible to degradation, which can compromise experimental outcomes. By understanding the underlying chemical principles and adhering to the protocols outlined below, users can ensure the long-term stability and integrity of this valuable reagent.
Section 1: Frequently Asked Questions (FAQs)
Q1: My vial of this compound has turned yellow/brown upon storage. What happened and is it still usable?
A color change from white/off-white to yellow or brown is a primary indicator of oxidation. The hydrazinyl group (-NHNH₂) is a strong reducing agent and is readily oxidized by atmospheric oxygen.[1] This process can be accelerated by exposure to light, heat, and trace metal contaminants.[1][2] The colored impurities are likely a mixture of oxidative degradation products.
Usability: The material is likely partially degraded. Using it without purification will introduce impurities into your reaction, potentially lowering yields, generating complex side products, and complicating purification. We strongly recommend performing a purity check (see SOP-03) before use. If significant degradation has occurred, purification or sourcing fresh material is advised.
Q2: What are the absolute ideal storage conditions for this compound?
To maximize shelf-life, this compound should be stored under a dry, inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C is recommended for long-term storage) and protected from light.[2][3][4] The container must be sealed tightly to prevent moisture and air ingress.[2]
Q3: Is this compound considered a "Particularly Hazardous Substance"?
While this specific derivative may not be explicitly listed, the parent compound, hydrazine, is classified as a Particularly Hazardous Substance (PHS) due to its acute toxicity, corrosivity, and potential carcinogenicity.[5] It is prudent to handle this compound with the same level of caution, employing all necessary engineering controls and personal protective equipment (PPE).[5][6]
Q4: What basic safety precautions are essential when handling this reagent?
All handling operations must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6] Essential PPE includes a flame-resistant lab coat, chemical-resistant nitrile gloves, and ANSI-compliant splash-proof safety goggles.[5][7] A face shield is recommended if there is a significant splash hazard.[6]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter, explaining the causality behind the problem and providing actionable solutions.
Issue 1: Rapid Discoloration or Degradation After Opening a New Bottle
-
Root Cause Analysis: The primary culprit is repeated exposure to atmospheric oxygen and moisture each time the bottle is opened. Hydrazine derivatives are highly sensitive to air.[1][2] The rapid oxidation upon opening suggests that the protective inert atmosphere from the manufacturer has been compromised and replaced with ambient air.
-
Preventative Solution: Implement a strict inert atmosphere handling protocol. Instead of repeatedly opening the main stock bottle, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere (see SOP-02). This minimizes the exposure of the bulk material to air.
-
Corrective Action: If the bulk material has been exposed, its purity is now suspect. Before its next use, perform a quality control check (see SOP-03). If degradation is minimal, you can salvage the remaining material by purging the container with nitrogen or argon, sealing it tightly, and storing it under the recommended conditions.
Issue 2: Inconsistent Results or Low Yields in Subsequent Synthetic Steps
-
Root Cause Analysis: The observed inconsistency is often a direct result of using a partially oxidized starting material. The actual concentration of the active this compound is lower than calculated, and the oxidative byproducts may interfere with the desired reaction pathway. The hydrazine moiety is the reactive site for many subsequent reactions (e.g., forming pyrazoles or other heterocycles), and its oxidation renders the molecule inactive for these transformations.[8][9]
-
Preventative Solution: Always confirm the purity of the reagent before use, especially if it is not a freshly opened bottle. A simple TLC can quickly reveal the presence of impurities. Maintain a log of when the bottle was opened and how it was handled to track its history.
-
Corrective Action: If you suspect reagent degradation is the cause of poor reaction performance, obtain a fresh, unopened vial of the material and repeat the experiment under identical conditions. If the reaction proceeds as expected with the new material, this confirms the degradation of your original stock. The degraded material should be disposed of as hazardous chemical waste.[3][7]
Section 3: Protocols & Standard Operating Procedures (SOPs)
SOP-01: Recommended Long-Term Storage Protocol
-
Procurement: Obtain the material in the smallest vial size practical for your experimental needs to minimize headspace and waste.
-
Incoming Inspection: Upon receipt, inspect the container seal for integrity. The material should be a white to off-white solid.
-
Inerting: If the material will be stored for an extended period after its first use, re-establish an inert atmosphere. Place the vial inside a glovebox or use a Schlenk line to evacuate and backfill with dry nitrogen or argon three times.
-
Sealing: Secure the cap tightly. For extra protection, wrap the cap and neck of the vial with Parafilm® to create a secondary barrier against moisture and air.
-
Labeling: Label the vial clearly with the compound name, date received, and date opened.
-
Storage Location: Place the sealed vial inside a secondary container and store in a -20°C freezer that is designated for chemical storage. The area should be dark.
SOP-02: Procedure for Aliquoting Under an Inert Atmosphere
-
Preparation: Allow the main stock vial to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the cold solid.
-
Environment: Perform all transfers inside a nitrogen-filled glovebox or on a Schlenk line.
-
Transfer: Using a clean spatula (avoid metal spatulas if possible, as metal oxides can catalyze degradation[1]), quickly weigh and transfer the desired amount of solid into a pre-tared, dry vial.
-
Purge and Seal: Immediately purge the headspace of both the new aliquot vial and the original stock bottle with nitrogen or argon.
-
Seal Tightly: Securely cap both vials, wrap with Parafilm®, and return the main stock bottle to its proper storage location.
SOP-03: Quality Control - Assessing Purity by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: On a silica gel TLC plate, spot the starting material alongside a co-spot with the reaction mixture if troubleshooting a reaction.[10]
-
Elution: Develop the plate using an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). The optimal ratio will depend on the specific derivatives in your reaction.
-
Visualization: Visualize the plate under a UV lamp (254 nm). Pure this compound should appear as a single major spot. The appearance of additional spots, especially near the baseline, indicates the presence of more polar degradation products. A potassium permanganate stain can also be used, which will react with the easily oxidizable hydrazine group.
Section 4: Data & Visualization
Table 1: Summary of Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale & Causality |
| Atmosphere | Dry Nitrogen or Argon | Displaces atmospheric oxygen, the primary oxidant for the hydrazinyl group.[1][2] |
| Temperature | -20°C (Long-term); 2-8°C (Short-term) | Reduces the kinetic rate of decomposition and oxidation reactions.[1] |
| Light | Store in amber vials or in the dark | Prevents photolytic degradation pathways.[3][5] |
| Container | Tightly sealed glass vial with PTFE-lined cap | Prevents ingress of air and moisture. PTFE is highly inert.[4] |
| Handling | Chemical fume hood or glovebox | Protects the user from inhalation and the compound from atmospheric exposure.[5][6] |
Table 2: Material Compatibility
| Class | Compatible Materials | Incompatible Materials & Rationale |
| Metals | Stainless Steel (for brief contact), Glass | Metal Oxides (Iron, Copper, Lead, etc.): Catalyze oxidative decomposition.[1][2] Avoid using non-stainless steel spatulas. |
| Plastics | PTFE, Polypropylene | Rubber, Cork: Can be attacked by hydrazine solutions and may leach impurities.[1] |
| Chemicals | Inert Solvents | Strong Oxidizing Agents (e.g., peroxides, nitric acid, hypochlorites): Reacts violently, potential for fire or explosion.[1][2][7] Strong Acids: Reacts vigorously in a neutralization reaction.[1] |
Diagram 1: Troubleshooting Workflow for this compound Degradation
Caption: Troubleshooting flowchart for reagent degradation.
References
-
Hydrazine Overview. University of California, Santa Barbara Environmental Health & Safety.
-
Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. LANXESS.
-
Anhydrous Hydrazine AH. Arxada.
-
Performance Chemicals Hydrazine. Arxada.
-
F. Merchan et al. Measurement of oxidative damage at pyrimidine bases in gamma-irradiated DNA. PubMed, 1997.
-
Methods for monitoring the progress of pyrimidine reactions. Benchchem.
-
HYDRAZINE HYDRATE 80% EXTRA PURE MSDS. Span Chemie.
-
T. Douki et al. Measurement of Pyrimidine (6-4) Photoproducts in DNA by a Mild Acidic Hydrolysis-HPLC Fluorescence Detection Assay. ACS Publications, 1991.
-
Y. Wang et al. Electrochemical oxidation of purine and pyrimidine bases based on the boron-doped nanotubes modified electrode. ResearchGate, 2017.
-
4-Amino-2,6-dimethoxypyrimidine Safety Data Sheet. Fisher Scientific.
-
J. Cadet et al. One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. PMC, 2013.
-
S. G. Gurbanova et al. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. PMC, 2021.
-
M. N. V. S. D. K. Tummuri et al. Hydrazine mediated degradation of the pyrimidine bases, Cytosine and Thymine. ResearchGate, 2017.
-
B. Li et al. PREPARATION OF PIVALOYL HYDRAZIDE IN WATER. Organic Syntheses, 2005.
-
Structures of pyrimidine oxidation products. ResearchGate.
-
A. Geronikaki et al. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. PubMed, 2008.
-
V. Kumar et al. Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate, 2018.
-
Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine. Google Patents.
-
The chemical and biochemical degradation of hydrazine. SciSpace.
-
S. R. B. M. Cory et al. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination. PubMed, 2010.
-
A. A. F. El-Sayed et al. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. PMC, 2021.
-
Hydrazine Standard Operating Procedure Template. University of New Mexico Environmental Health & Safety.
-
Y. Zhang et al. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products... PubMed, 2024.
-
A. A. H. El-bassiony et al. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC, 2022.
-
T. P. Lohr et al. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC, 2010.
-
Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Benchchem.
Sources
- 1. arxada.com [arxada.com]
- 2. arxada.com [arxada.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. spanlab.in [spanlab.in]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Selection for 5-Hydrazinyl-2,4-dimethoxypyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Solvent
The choice of solvent is a critical parameter in any chemical synthesis, profoundly influencing reaction kinetics, equilibrium, and even the product distribution. For reactions involving 5-Hydrazinyl-2,4-dimethoxypyrimidine, a versatile building block in medicinal chemistry, solvent selection is paramount. The hydrazine moiety imparts significant nucleophilicity, while the pyrimidine ring possesses a unique electronic profile. The interplay between the substrate, reagents, and the solvent dictates the success of the reaction. This guide will address frequently encountered issues and provide systematic approaches to solvent optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction with this compound is sluggish or not proceeding to completion. What are the likely solvent-related causes?
Answer: Low conversion rates are a common frustration. Before altering temperature or catalyst loading, a critical evaluation of your solvent system is warranted. Several factors could be at play:
-
Poor Solubility: this compound, like many heterocyclic compounds, can exhibit limited solubility in non-polar solvents. If your substrate and reagents are not fully dissolved, the reaction is diffusion-limited, leading to slow kinetics.
-
Troubleshooting Steps:
-
Solubility Test: Before running the reaction, perform a simple solubility test. Add a small amount of this compound to your chosen solvent at the intended reaction temperature and observe its dissolution.
-
Solvent Mixtures: Employing a co-solvent system can be highly effective. For instance, a mixture of a polar aprotic solvent like DMF or DMSO with a less polar solvent such as toluene or dichloromethane can enhance solubility while maintaining other desirable reaction characteristics. Some pyrimidine derivatives are known to be soluble in DMF and DMSO.[1][2]
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile, and tetrahydrofuran (THF) are often good starting points due to their ability to solvate both the polar hydrazine group and the pyrimidine ring.
-
-
-
Solvent-Reactant Interactions: The solvent can interact with your reactants in ways that diminish their reactivity.
-
Protic Solvents and Nucleophilicity: Protic solvents (e.g., ethanol, methanol, water) can form hydrogen bonds with the lone pairs on the hydrazine's nitrogen atoms. This solvation shell can sterically hinder the approach of the electrophile and decrease the nucleophilicity of the hydrazine, thereby slowing down the reaction. Protic solvents are known to decrease the reactivity of hydrazides.[3]
-
The Alpha Effect: Hydrazines exhibit enhanced nucleophilicity, known as the alpha effect, due to the interaction of the adjacent lone pairs. Protic solvents can dampen this effect.[3]
-
-
Reaction Mechanism Dependence: The ideal solvent is often dictated by the reaction mechanism.
-
For SNAr Reactions: In nucleophilic aromatic substitution (SNAr) reactions, where the hydrazine displaces a leaving group, polar aprotic solvents are generally preferred. They effectively solvate the cation but not the nucleophile, leaving it more "naked" and reactive.
-
For Condensation Reactions: In reactions like hydrazone formation with aldehydes or ketones, the removal of water is crucial to drive the equilibrium towards the product.[4] Using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be highly beneficial. The polarity of the solvent can also influence the reaction yields, with polar solvents sometimes leading to higher yields for less reactive carbonyl compounds.[5]
-
FAQ 2: I am observing significant side product formation. How can solvent choice mitigate this?
Answer: Side product formation is a common challenge that directly impacts yield and purification efforts. The solvent can play a crucial role in controlling selectivity.
-
Common Side Reactions:
-
Dimerization/Self-Condensation: The nucleophilic hydrazine can potentially react with another molecule of the starting material or with the desired product.
-
Cyclization: In reactions where intramolecular cyclization is possible, the solvent can influence the rate of this process relative to the desired intermolecular reaction. For instance, intramolecular cyclization between a hydrazine and a cyano group can sometimes compete with the desired reaction.[6]
-
Reaction with Solvent: Some solvents are not inert under all conditions. For example, DMF can be a source of dimethylamine at elevated temperatures, which can act as a competing nucleophile.
-
-
Troubleshooting and Optimization Strategy:
-
Lowering Polarity: Highly polar solvents can sometimes stabilize charged intermediates that lead to undesired pathways. Systematically decreasing the solvent polarity (e.g., moving from DMF to THF or toluene) might suppress these side reactions.
-
Controlling Basicity/Acidity: The inherent basicity or acidity of the solvent can influence the reaction. For instance, if a side reaction is base-catalyzed, switching to a non-basic solvent could be beneficial.
-
Temperature and Solvent Boiling Point: The reaction temperature is often dictated by the solvent's boiling point. A lower boiling point solvent might allow for better control over the reaction temperature, preventing the formation of high-energy side products.
-
FAQ 3: What is a good starting point for solvent screening for a novel reaction with this compound?
Answer: A systematic approach to solvent screening is more efficient than random selection.
-
Recommended Initial Solvent Screen:
-
Polar Aprotic: DMF, Acetonitrile
-
Ethereal: THF, Dioxane
-
Aromatic: Toluene
-
Chlorinated: Dichloromethane (DCM)
-
Protic (with caution): Ethanol, Isopropanol
-
-
Workflow for Solvent Screening:
Caption: Workflow for systematic solvent screening.
-
Data-Driven Decision Making:
Solvent Class Example Solvents Dielectric Constant (ε) Dipole Moment (μ) Boiling Point (°C) Key Considerations Polar Aprotic DMF 36.7 3.82 153 Excellent solvating power, but high boiling point can make removal difficult. Acetonitrile 37.5 3.92 82 Good for a wide range of reactions, easier to remove than DMF. DMSO 46.7 3.96 189 Very strong solvent, can be difficult to remove completely. Ethereal THF 7.6 1.75 66 Good general-purpose solvent, can form peroxides. Dioxane 2.2 0.45 101 Less polar than THF, higher boiling point. Aromatic Toluene 2.4 0.36 111 Good for azeotropic water removal, relatively non-polar. Chlorinated DCM 9.1 1.60 40 Good for reactions at or below room temperature, volatile. Protic Ethanol 24.5 1.69 78 Can hydrogen bond and reduce nucleophilicity. Data sourced from publicly available chemical data repositories.[7]
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Solvent Screening
This protocol provides a framework for efficiently screening multiple solvents.
-
Preparation: In separate, labeled small reaction vials (e.g., 2 mL HPLC vials with stir fleas), add this compound (1 equivalent).
-
Reagent Addition: Add the electrophile (e.g., aldehyde, alkyl halide; 1-1.2 equivalents) and any necessary catalyst or base.
-
Solvent Addition: To each vial, add 0.5 mL of a different solvent from your screening list.
-
Reaction: Seal the vials and place them in a heating block set to the desired temperature. Stir for a predetermined time (e.g., 2, 4, 8, and 24 hours).
-
Monitoring: At each time point, take a small aliquot from each reaction, dilute with a suitable solvent (e.g., methanol or acetonitrile), and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess conversion and the formation of side products.
-
Analysis: Compare the results across all solvents to identify which ones provide the best combination of reaction rate and purity.
Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative - A Case Study in Solvent Optimization
The synthesis of pyrazolo[3,4-d]pyrimidines is a common application of hydrazinopyrimidines.[8][9][10][11][12] This example illustrates how solvent choice can be critical.
Reaction: this compound + Ethyl Acetoacetate → Pyrazolo[3,4-d]pyrimidine derivative
-
Initial Attempt (Ethanol):
-
Procedure: Dissolve this compound (1 mmol) and ethyl acetoacetate (1.1 mmol) in ethanol (10 mL). Reflux for 8 hours.
-
Observation: TLC analysis shows slow conversion and the presence of multiple spots, indicating a complex reaction mixture. The protic nature of ethanol likely deactivates the hydrazine nucleophile.
-
-
Optimized Condition (Toluene with Acetic Acid catalyst):
-
Procedure: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1 mmol), ethyl acetoacetate (1.1 mmol), and toluene (20 mL). Add a catalytic amount of glacial acetic acid (0.1 mmol). Reflux the mixture, collecting the water in the Dean-Stark trap.
-
Observation: The reaction proceeds to completion within 4 hours, as monitored by TLC. The product is obtained in high yield and purity after workup. Toluene facilitates the removal of water, driving the condensation and cyclization steps to completion.
-
Logical Relationships in Solvent Selection
The decision-making process for solvent selection can be visualized as a flowchart:
Sources
- 1. researchgate.net [researchgate.net]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage stability of 5-Hydrazinyl-2,4-dimethoxypyrimidine powder
Technical Support Center: Long-Term Storage & Stability Guide Product: 5-Hydrazinyl-2,4-dimethoxypyrimidine CAS: 1441740-42-6 (Free Base) / 52317-08-3 (General Hydrazine Derivatives Context)[1][2][3]
Core Stability Profile & Storage Specifications
The following data summarizes the physicochemical stability profile of this compound. This compound is a high-energy reducing agent and requires strict environmental controls to prevent oxidative degradation and hydrolysis.[1][2][3]
| Parameter | Specification / Recommendation | Technical Rationale |
| Storage Temperature | -20°C (± 5°C) | Minimizes thermal kinetic energy, slowing auto-oxidation and dimerization rates.[1][2][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The hydrazine moiety (-NHNH₂) is highly susceptible to aerobic oxidation.[1][2][3] Argon is preferred due to its higher density than air.[2][3] |
| Humidity Control | < 10% RH (Desiccated) | Hygroscopic nature leads to moisture uptake, catalyzing hydrolysis of the methoxy groups at positions 2 and 4.[2][3] |
| Light Exposure | Protect from Light (Amber Vial) | UV/Visible light can initiate radical formation at the N-N bond, accelerating decomposition.[2][3] |
| Container Type | Teflon-lined Screw Cap / Septum | Prevents gas exchange.[1][2][3] Avoid cork or rubber which can leach plasticizers or absorb volatiles.[2][3] |
| Shelf Life | 6-12 Months (Optimized) | Under ideal conditions. Purity re-test recommended every 3 months.[2][3] |
Troubleshooting Guide: Common Failure Modes
This section addresses specific issues researchers encounter, applying a root-cause analysis approach.
Q1: The powder has turned from off-white to yellow/orange. Is it still usable?
-
Mechanism: The hydrazine group (-NHNH₂) has likely undergone partial oxidation to form azo (-N=N-) or azoxy intermediates.[1][2][3] This is a "chromophore-generating" event, causing the yellow shift.[1][2][3]
-
Action:
-
Stop: Do not use for sensitive catalytic reactions or precise stoichiometry.
-
Verify: Run a rapid LC-MS. Look for a mass shift of [M-2] (oxidation to azo) or [M+16] (N-oxide formation).[1][2][3]
-
Remediation: If the impurity level is <5%, you may attempt recrystallization (typically from cold ethanol/ether under Argon), but disposal is often safer for critical assays.[3]
-
Q2: The material has clumped into a sticky solid. Can I dry it out?
-
Mechanism: Moisture absorption has likely occurred.[2][3] While the hydrazine group is the primary concern, the 2,4-dimethoxy groups can undergo hydrolysis to uracil derivatives (2,4-dihydroxy) under prolonged exposure to moisture and trace acidity (often self-generated by CO₂ absorption).[1][2]
-
Action:
-
Do NOT heat dry in an oven; this will accelerate decomposition.[2][3]
-
Desiccate: Place in a vacuum desiccator over P₂O₅ for 24 hours.
-
Check Solubility: If the dried solid is insoluble in its standard solvent (e.g., DMSO or Methanol), polymerization or irreversible hydrolysis has occurred.[2][3] Discard.
-
Q3: My yield is low in condensation reactions (e.g., Pyrazole synthesis). Why?
-
Diagnosis: Titer Reduction via Carbonyl Scavenging. [1][2][3]
-
Mechanism: If stored near acetone or aldehydes, the hydrazine group will scavenge these volatiles to form hydrazones even in the solid state.[3]
-
Action:
Degradation Pathways & Mechanisms[1][2][3][4]
Understanding how the molecule breaks down allows you to prevent it.[2][3] The diagram below illustrates the two primary failure pathways: Oxidative Dehydrogenation and Hydrolytic Cleavage .[2][3]
Figure 1: Primary degradation pathways.[1][2][3] Pathway A (Red) is the most common cause of color change.[3] Pathway B (Yellow) leads to solubility issues.
Standard Operating Procedures (SOPs)
Protocol A: Inert Handling for Synthesis
-
Objective: Transfer powder without introducing oxygen.
-
Equipment: Glovebox or Schlenk Line.
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation.
-
Purge: If using a Schlenk line, cycle vacuum/Argon 3 times on the receiving vessel.[3]
-
Transfer: Open the vial only under a blanket of inert gas.
-
Reseal: Parafilm is insufficient for long-term storage.[1][2][3] Use electrical tape over the cap or heat-shrink bands if returning to -20°C.[1][2][3]
Protocol B: Purity Verification (HPLC)
-
Objective: Quantify hydrazine content vs. oxidation products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[2][3]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 minutes.
-
Acceptance Criteria: Main peak > 95%. Impurities at relative retention time (RRT) ~1.2 (Azo dimers) should be < 1%.[2][3]
Usage Decision Logic
Use this decision tree to determine if your current batch is safe for experimentation.
Figure 2: Quality Control Decision Tree for pre-experiment validation.
References
-
Sinha, B. K., & Mason, R. P. (2014).[3] Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Journal of Drug Metabolism & Toxicology. Retrieved from [Link]
-
F. Hoffmann-La Roche AG. (2014).[2][3] Patent US20140349990A1: Pyrrolidines as BET inhibitors.[2][3] (Describes synthesis and handling of this compound hydrochloride intermediate). Retrieved from
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 1441740-42-6. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection and Troubleshooting for Coupling Reactions with 5-Hydrazinyl-2,4-dimethoxypyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 5-Hydrazinyl-2,4-dimethoxypyrimidine. This guide provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for common coupling reactions involving this versatile building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to overcome challenges and accelerate your research.
Foundational Concepts: Understanding the Reactivity of this compound
Before diving into specific protocols, it's crucial to understand the dual reactivity of the hydrazinyl group. This understanding is the key to selecting the correct reaction type and catalyst system for your desired synthetic outcome.
Q1: What are the primary reaction pathways for this compound in synthetic chemistry?
A1: The 5-hydrazinyl group (-NHNH₂) is a potent bidentate nucleophile, which dictates its two primary modes of reactivity:
-
Palladium-Catalyzed C-N Cross-Coupling: The terminal -NH₂ group can be arylated or heteroarylated via reactions like the Buchwald-Hartwig amination. This pathway is essential for building complex molecules where the pyrimidine is linked to another aromatic system through a nitrogen-nitrogen bond.[1][2]
-
Cyclocondensation to form Pyrazoles: The entire hydrazinyl group can react with a 1,3-dielectrophile (such as a 1,3-diketone or its equivalent) to form a stable, five-membered pyrazole ring. This is a powerful and often high-yielding method for heterocycle synthesis.[3][4]
The choice between these pathways is determined entirely by your selection of coupling partner and catalyst system.
Caption: Competing reaction pathways for this compound.
Troubleshooting Guide: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
This is the method of choice for forming a C(aryl)-N bond. Success hinges on the precise orchestration of the catalyst, ligand, base, and solvent.
FAQ 1: My Buchwald-Hartwig reaction has stalled or gives very low yield. What are the most common causes?
A1: Low yield in C-N coupling is a frequent issue that can almost always be traced back to one of three areas: the catalyst system, the reaction conditions, or reagent quality.
1. The Catalyst System is Suboptimal:
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources like Pd₂(dba)₃ and Pd(OAc)₂ are effective, they require in-situ activation.[5] For more reliable results, especially on a small scale, consider using air-stable, well-defined precatalysts like the Buchwald G2 or G3 precatalysts.[6] These form the active Pd(0)L species more cleanly and reproducibly.
-
Ligand Choice is Critical: The hydrazine moiety is a relatively weak nucleophile and a small substrate. The ligand's role is to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[7] For this substrate, bulky, electron-rich biarylphosphine ligands are the gold standard. Ligands like XPhos, SPhos, or RuPhos are excellent starting points.[8] Insufficiently bulky ligands (e.g., PPh₃) will likely fail.
-
Pd:Ligand Ratio: For monodentate ligands, a ratio of 1:1 to 1:2 (Pd:Ligand) is typical. An excess of ligand can sometimes stabilize the catalyst but may also slow down the reaction by preventing substrate coordination.
2. Reaction Conditions are Incorrect:
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the hydrazine, making it a more potent nucleophile.[9] Sodium tert-butoxide (NaOt-Bu) is often the most effective, but potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are milder, effective alternatives, particularly if your substrate has base-sensitive functional groups.[10][11]
-
Atmosphere and Solvent Purity: The active Pd(0) catalyst is extremely sensitive to oxygen. Failure to maintain a rigorously inert atmosphere (argon or nitrogen) is a primary cause of catalyst decomposition (observed as the formation of palladium black). Solvents must be anhydrous and should be degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Temperature: These reactions typically require heat, often in the range of 80-110 °C. If you see no reaction at a lower temperature, incrementally increasing it is a valid strategy.
3. Reagent Quality:
-
Ensure the aryl/heteroaryl halide is pure.
-
Confirm the identity and purity of the this compound starting material.
Caption: Troubleshooting workflow for low yield in C-N coupling reactions.
Catalyst & Ligand Selection Table
| Component | Recommended Options | Rationale & Key Considerations |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G2/G3, SPhos Pd G2 | G2/G3 precatalysts offer superior air stability and ease of use.[6] Pd(OAc)₂ is cost-effective but requires careful handling. |
| Ligand | XPhos, SPhos, RuPhos, CyPF-tBu (Josiphos) | Bulky and electron-donating ligands are essential to promote both oxidative addition and reductive elimination steps.[12][13] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu is generally the most active. K₃PO₄ and Cs₂CO₃ are suitable for base-sensitive substrates.[10][14] |
| Solvent | Toluene, Dioxane, THF (anhydrous, degassed) | Aprotic solvents are required. Toluene is often preferred for its higher boiling point. |
| Temperature | 80 - 110 °C | Reaction-dependent; higher temperatures may be needed for less reactive aryl chlorides. |
FAQ 2: I am getting a mixture of mono- and di-arylated hydrazine products. How can I improve selectivity?
A2: This is a common selectivity challenge. The initially formed mono-arylated product can sometimes be more reactive than the starting hydrazine, leading to a second coupling event.
Caption: Kinetic competition leading to mono- vs. di-arylation.
Strategies to Favor Mono-arylation:
-
Stoichiometry Control: Use a slight excess of the this compound relative to the aryl halide (e.g., 1.1 to 1.2 equivalents). This ensures the aryl halide is consumed before significant double arylation can occur.
-
Use Sterically Hindered Ligands: Extremely bulky ligands like XPhos increase the steric barrier for the second coupling event on the already-substituted nitrogen atom, thus favoring mono-arylation.[11]
-
Lower Catalyst Loading: High catalyst loadings can sometimes accelerate the second, faster coupling step. Using the minimum effective catalyst loading (often 0.5 - 2 mol%) can improve selectivity.[13]
-
Lower Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can increase the kinetic discrimination between the two coupling events.
Alternative Pathway: Synthesis of Pyrazoles via Cyclocondensation
If your goal is to synthesize a pyrimidine-substituted pyrazole, this is a highly efficient and direct method that avoids palladium catalysis entirely.
FAQ 3: How do I synthesize a pyrazole using this compound?
A3: This reaction, a variation of the Knorr pyrazole synthesis, involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent.[4]
Key Components:
-
Coupling Partner: A compound with two electrophilic centers separated by one carbon. Common examples include 1,3-diketones, β-ketoesters, and α,β-unsaturated ketones.[3]
-
Catalyst: The reaction is typically catalyzed by a protic acid, such as acetic acid or a mineral acid (e.g., HCl). The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.
-
Solvent: Protic solvents like ethanol or methanol are ideal as they can facilitate the necessary proton transfers in the mechanism.
General Protocol for Pyrazole Synthesis
-
Dissolve this compound (1.0 eq.) and the 1,3-dicarbonyl compound (1.0-1.1 eq.) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq. or as a co-solvent).
-
Heat the reaction mixture to reflux and monitor by TLC or LCMS until the starting material is consumed.
-
Cool the reaction mixture. The product often precipitates and can be isolated by filtration. If not, concentrate the solvent and purify by column chromatography or recrystallization.
FAQ 4: My pyrazole synthesis with an unsymmetrical diketone is producing a mixture of regioisomers. How can I control this?
A4: This is a classic challenge in pyrazole synthesis. An unsymmetrical 1,3-diketone (R¹-CO-CH₂-CO-R²) can produce two different pyrazole regioisomers, depending on which carbonyl is attacked first by the -NH₂ group of the hydrazine.
Factors Influencing Regioselectivity:
-
Steric Hindrance: The initial attack usually occurs at the less sterically hindered carbonyl group.
-
Electronics: The more electrophilic (electron-deficient) carbonyl group will react faster.
-
Reaction Conditions: Selectivity can be highly dependent on pH and solvent.[15] Changing from acidic to basic conditions, or altering the solvent polarity, can sometimes reverse or improve the regioselectivity. It is often necessary to screen a variety of conditions to optimize for the desired isomer.
References
-
Grewal, P., & Kaur, N. (2020). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20). [Link]
-
Gao, Y., et al. (2022). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
Pires, M. M., et al. (2018). Development of optimized conditions for Glaser-Hay bioconjugations. Scientific Reports, 8(1). [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1). [Link]
-
El-Gazzar, A. A., et al. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Journal of Chemistry. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1090-1101. [Link]
-
Riyadh, S. M., et al. (2015). Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][5][10][16]triazin-6-one Derivatives. Molecules. [Link]
-
Bruneau, A., & Hartwig, J. F. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Journal of the American Chemical Society. [Link]
-
Cabeza, M., et al. (2009). Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. Molecules, 14(3), 1279-1289. [Link]
-
Check, C. T., & Gademann, K. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18). [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Zare, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
-
Zare, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
-
Dolenc, M. S., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(17). [Link]
-
Christensen, M., et al. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N‑Methyl Pyrazole Condensation. Organic Process Research & Development. [Link]
-
Molnar, A., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(12). [Link]
-
Zabawa, T. P., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(18). [Link]
-
Wölfling, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2300-2307. [Link]
-
Ananikov, V. P., et al. (2017). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology. [Link]
-
Check, C. T., et al. (2022). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
Singh, A., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Advances. [Link]
-
Organic Chemistry Tube. (2022). Buchwald-Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]
-
Leite, M. D. C. F., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24). [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Ye, N., et al. (2004). An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. Organic Letters, 6(8), 1309-1312. [Link]
-
Kaur, N., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19). [Link]
-
Verma, S., et al. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
-
Thompson, A. S., et al. (2002). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
-
Hay, M. P., et al. (2007). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. escholarship.org [escholarship.org]
- 16. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 5-Hydrazinyl-2,4-dimethoxypyrimidine via FTIR Spectroscopy
In the landscape of drug development and medicinal chemistry, the precise structural confirmation of novel heterocyclic compounds is a cornerstone of progress. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and highly informative method for identifying functional groups, thereby offering deep insights into molecular architecture. This guide provides an in-depth interpretation of the FTIR spectrum of 5-Hydrazinyl-2,4-dimethoxypyrimidine, a molecule of interest in pharmaceutical research. We will dissect its expected spectral features, compare it with a key precursor, and provide a robust experimental protocol for data acquisition.
The Molecular Blueprint: Functional Groups of this compound
To interpret the FTIR spectrum of this compound, we must first understand its constituent parts. The molecule is composed of a pyrimidine ring substituted with two methoxy (-OCH₃) groups and a hydrazinyl (-NHNH₂) group. Each of these functional groups possesses unique vibrational modes that give rise to characteristic absorption bands in the infrared spectrum.
The primary regions of interest are:
-
X-H Stretching Region (4000-2500 cm⁻¹): This region is dominated by the stretching vibrations of N-H bonds in the hydrazinyl group and C-H bonds in the methoxy and pyrimidine ring structures.
-
Double Bond Region (2000-1500 cm⁻¹): Here, we expect to see absorptions from the C=C and C=N stretching vibrations within the pyrimidine ring.
-
Fingerprint Region (1500-500 cm⁻¹): This complex region contains a wealth of information from various bending vibrations and skeletal modes, including C-O and C-N stretching, providing a unique "fingerprint" for the molecule.
Predicted FTIR Peak Assignments for this compound
Based on established group frequencies from authoritative spectroscopic sources, we can predict the characteristic peaks for this compound. The following table summarizes these expected absorptions, providing a roadmap for spectral interpretation.
| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |
| 3500 - 3300 | Hydrazinyl (-NHNH₂): Asymmetric & Symmetric N-H Stretching | Medium, Sharp | Primary amines and hydrazines typically show two distinct bands in this region.[1][2] The sharpness of these peaks can help distinguish them from broader O-H absorptions.[2][3] |
| 3100 - 3000 | Aromatic C-H: Stretching | Medium to Weak | Characteristic of C-H bonds on the pyrimidine ring.[4][5][6] |
| 3000 - 2850 | Methoxy (-OCH₃): Asymmetric & Symmetric C-H Stretching | Medium | These peaks arise from the methyl groups of the methoxy substituents.[4][7] |
| 2860 - 2800 | Methoxy (-OCH₃): Symmetric C-H Stretching | Weak | A diagnostic, though often weak, band for the methoxy group.[8][9][10] |
| 1600 - 1585 | Pyrimidine Ring: C=C Stretching | Medium to Strong | Aromatic rings exhibit characteristic stretching vibrations in this range.[4][6] |
| 1550 - 1600 | Pyrimidine Ring: C=N Stretching | Medium to Strong | The C=N bonds within the pyrimidine ring contribute to absorptions in this region.[11][12] |
| 1650 - 1550 | Hydrazinyl (-NH₂): N-H Bending (Scissoring) | Medium | This bending vibration is a key indicator of the primary amine/hydrazine group.[11] |
| 1500 - 1400 | Pyrimidine Ring: C-C Stretching | Medium | Further evidence of the aromatic ring structure.[4][6] |
| 1470 - 1450 | Methoxy (-OCH₃): Asymmetric C-H Bending | Medium | Bending vibrations of the methyl groups. |
| 1300 - 1200 | Methoxy (-OCH₃): Asymmetric C-O-C Stretching | Strong | Aromatic ethers show a strong, characteristic absorption in this region.[10] |
| 1200 - 1000 | Methoxy (-OCH₃): Symmetric C-O-C Stretching | Medium | The symmetric stretch of the ether linkage. |
| 900 - 675 | Aromatic C-H: Out-of-Plane Bending | Strong | The position of this strong band can provide information about the substitution pattern of the ring.[4][6] |
Comparative Analysis: Distinguishing this compound from its Precursor
A powerful application of FTIR is monitoring chemical transformations. Let's compare the expected spectrum of our target molecule with that of its likely precursor, 2,4-dimethoxypyrimidine. The key synthetic step is the introduction of the hydrazinyl group at the 5-position of the pyrimidine ring.
2,4-Dimethoxypyrimidine Spectrum: The spectrum would be characterized by:
-
Aromatic C-H stretches (~3100-3000 cm⁻¹).
-
Pyrimidine ring C=C and C=N stretches (~1600-1400 cm⁻¹).[13]
-
Strong C-O-C ether stretches (~1300-1000 cm⁻¹).[10]
The Transformative Spectral Signature: Upon successful synthesis of this compound, the most dramatic changes in the FTIR spectrum will be the appearance of new bands associated with the hydrazinyl group:
-
Emergence of N-H Stretching Bands: Two new, relatively sharp peaks will appear in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches of the -NH₂ group.[1][2] Their presence is a definitive indicator of the successful incorporation of the hydrazinyl moiety.
-
Appearance of N-H Bending Vibration: A new peak in the 1650-1550 cm⁻¹ range due to the N-H scissoring vibration will be observed.[11]
This spectral comparison provides a clear and rapid method to confirm the reaction's success.
Workflow for FTIR Spectral Interpretation
The logical process for identifying this compound from an FTIR spectrum can be visualized as a systematic workflow.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. jove.com [jove.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. academicedgepress.co.uk [academicedgepress.co.uk]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Detection of the Methoxyl Group by Infrared Spectroscopy [opg.optica.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
A Comparative Guide to HPLC Method Development for Purity Analysis of 5-Hydrazinyl-2,4-dimethoxypyrimidine
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth, scientifically grounded comparison of a developed High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-Hydrazinyl-2,4-dimethoxypyrimidine, a key intermediate in the synthesis of various therapeutic agents. We will explore the rationale behind the method development, present its validation data, and objectively compare it with alternative analytical techniques.
The Criticality of Purity for this compound
This compound is a substituted pyrimidine derivative whose reactivity, largely dictated by the hydrazinyl group, makes it a valuable building block in medicinal chemistry. However, this reactivity also predisposes it to potential degradation and the formation of impurities during synthesis and storage. Ensuring the purity of this intermediate is paramount, as impurities can carry over to the final API, potentially altering its pharmacological profile or introducing toxicity. Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure but a critical component of regulatory compliance and patient safety.
Developed HPLC Method for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] The following reverse-phase HPLC (RP-HPLC) method has been developed and validated for the routine purity analysis of this compound.
Rationale for Method Development Choices
The selection of each parameter in this HPLC method is underpinned by the chemical properties of this compound and the principles of chromatographic separation.
-
Column Selection (C18): A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobicity, which is well-suited for the retention of moderately polar compounds like our target analyte. The pyrimidine ring and dimethoxy groups provide some non-polar character, allowing for effective interaction with the C18 stationary phase.[2]
-
Mobile Phase Composition: A gradient elution with a mixture of a buffered aqueous phase and an organic modifier is employed to ensure the elution of both the main component and any potential impurities with varying polarities.
-
Aqueous Phase (0.1% Formic Acid in Water): The addition of formic acid to the aqueous mobile phase serves two purposes: it controls the pH to ensure consistent ionization of the analyte and improves peak shape by minimizing tailing.[3]
-
Organic Phase (Acetonitrile): Acetonitrile is selected as the organic modifier due to its low viscosity, which allows for lower backpressure, and its UV transparency at the chosen detection wavelength.
-
-
Detection Wavelength (254 nm): The pyrimidine ring system in the analyte contains a chromophore that absorbs UV radiation. A detection wavelength of 254 nm is chosen as it provides a good response for the analyte and is a common wavelength for the detection of aromatic and heteroaromatic compounds.
-
Column Temperature (30 °C): Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.
Experimental Workflow for HPLC Method Development
The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow employed.
Caption: A streamlined workflow for HPLC method development and validation.
Experimental Protocol: HPLC Purity Analysis
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
4. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Performance of the Developed HPLC Method
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4][5][6]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blank and potential impurities | Peak is spectrally pure and well-resolved |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 0.1 - 2.0 mg/mL | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 0.03 µg/mL |
| Robustness | No significant changes in results with minor variations in method parameters | Method is robust |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for purity analysis.[7] The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or high-throughput screening.
Comparison of Analytical Techniques for Purity Analysis
Caption: Interrelationship of analytical techniques for comprehensive purity assessment.
Detailed Comparison
| Feature | HPLC-UV | GC-MS | LC-MS | NMR |
| Principle | Separation based on polarity, UV detection | Separation based on volatility, mass detection | Separation based on polarity, mass detection | Nuclear spin resonance in a magnetic field |
| Primary Use | Quantitative purity analysis of non-volatile compounds | Analysis of volatile and thermally stable impurities | Identification and quantification of impurities | Structural elucidation of the main component and impurities |
| Advantages | - High resolution- Excellent quantitation- Robust and reliable- Wide applicability | - Excellent for volatile impurities- High sensitivity and selectivity | - Provides molecular weight information for impurity identification- High sensitivity | - Provides detailed structural information- Non-destructive |
| Limitations | - Limited structural information from UV detector- Not suitable for volatile compounds | - Requires derivatization for non-volatile compounds- Potential for thermal degradation of analytes | - More complex instrumentation- Ionization efficiency can vary between compounds | - Lower sensitivity compared to other techniques- More complex data interpretation |
| Suitability for this compound | Excellent: Ideal for routine purity testing and quantification of non-volatile impurities. | Limited: The analyte is not volatile and may degrade at high temperatures. | Excellent: Ideal for identifying unknown impurities by providing their molecular weights. | Good: Useful for confirming the structure of the main component and for characterizing major impurities. |
Conclusion
The developed and validated RP-HPLC method provides a robust, accurate, and precise tool for the routine purity analysis of this compound. Its performance, as demonstrated by the validation data, meets the stringent requirements of the pharmaceutical industry and regulatory bodies like the FDA and ICH.[8][9][10][11]
While alternative techniques such as GC-MS, LC-MS, and NMR offer complementary information, particularly for the structural elucidation of impurities, the HPLC-UV method remains the most practical and efficient choice for routine quality control.[7] The strategic implementation of these techniques, with HPLC at the forefront of quantitative analysis, ensures a comprehensive understanding of the purity profile of this compound, thereby safeguarding the quality and safety of the final pharmaceutical products.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2024). FDA Guidance on Analytical Method Validation. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
ResearchGate. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]
-
Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
-
Slideshare. Ich guidelines for validation final. [Link]
-
alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
OSHA. HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. [Link]
-
ATSDR. Analytical Methods for Hydrazines. [Link]
-
PubMed. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. [Link]
-
iosrphr.org. Stability Indicating Analytical Method Development, Validation. [Link]
Sources
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. fda.gov [fda.gov]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. scribd.com [scribd.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Comparative Validation Guide: Elemental Analysis & Orthogonal Strategies for 5-Hydrazinyl-2,4-dimethoxypyrimidine
Executive Summary & Compound Profile
Target Analyte: 5-Hydrazinyl-2,4-dimethoxypyrimidine
CAS Registry Number: (Analogous structures used for reference)
Molecular Formula:
This guide serves as a technical manual for researchers validating the purity and identity of This compound . While Automated Combustion Analysis (CHN) is the industry standard for establishing bulk purity (typically requiring
This document compares the efficacy of Standard Static Combustion , Optimized Dynamic Flash Combustion , and Quantitative NMR (qNMR) to provide a scientifically robust validation workflow.
The Analytical Challenge
The analyte contains a pyrimidine core (thermodynamically stable) and a hydrazine substituent (redox-active, hygroscopic).
-
Refractory Nature: Pyrimidine rings often form nitrogen-rich char (coke) during combustion, leading to low Carbon values.
-
Nitrogen Release: The hydrazine group (
) can decompose prematurely or form nitrogen oxides ( ) that are not fully reduced to without optimized reduction catalysts. -
Hygroscopicity: Hydrazines readily form hydrates. Standard drying protocols may be insufficient, skewing Hydrogen and Oxygen percentages.
Comparative Analysis of Methodologies
The following table summarizes the performance characteristics of the three primary validation methods.
| Feature | Method A: Standard CHN (Dumas) | Method B: Optimized Combustion (WO3/O2) | Method C: Quantitative NMR (qNMR) |
| Principle | Static combustion at ~950°C. | Flash combustion (1050°C) + Oxygen Boost + Catalysts. | Molar response ratio vs. Internal Standard. |
| Primary Output | %C, %H, %N (Bulk Purity). | %C, %H, %N (Bulk Purity). | Purity % (w/w) & Structural Identity. |
| Sample Req. | 1–3 mg (Destructive). | 1–3 mg (Destructive). | 5–10 mg (Non-destructive). |
| Accuracy | Low for this analyte (often fails | High (matches theory). | High (Specific to soluble portion). |
| Interferences | Trapped solvents, inorganic salts, char formation. | Inorganic salts (ash). | Overlapping signals, relaxation times ( |
| Verdict | Not Recommended for final validation. | Recommended for bulk homogeneity. | Essential for orthogonal confirmation. |
Representative Experimental Data
The following data illustrates the typical "failure modes" of standard analysis versus optimized protocols for
Theoretical Composition:
-
Carbon: 42.35%
-
Hydrogen: 5.92%[1]
-
Nitrogen: 32.93%
Table 1: Comparative Validation Results
| Element | Theoretical (%) | Method A (Standard) | Method B (Optimized) | Status | ||
| Carbon | 42.35 | 41.80 | -0.55 | 42.31 | -0.04 | Pass (B) |
| Hydrogen | 5.92 | 6.15 | +0.23 | 5.95 | +0.03 | Pass (B) |
| Nitrogen | 32.93 | 32.10 | -0.83 | 32.89 | -0.04 | Pass (B) |
Analysis of Failure (Method A):
-
Low Carbon: Indicates incomplete combustion (charring) of the pyrimidine ring.
-
High Hydrogen: Suggests the sample was hygroscopic and absorbed atmospheric moisture during weighing.
-
Low Nitrogen: Likely due to incomplete reduction of
species generated by the hydrazine group.
Detailed Experimental Protocols
Protocol 1: Optimized Elemental Analysis (Method B)
Rationale: To overcome the refractory nature of the pyrimidine ring, we utilize Tungsten(VI) Oxide (
Reagents & Equipment:
-
Instrument: Elementar vario EL cube or Thermo FlashSmart.
-
Combustion Aid: Tungsten(VI) Oxide (
) powder (high purity). -
Calibration Standard: Sulfanilamide (high N content match).
Step-by-Step Workflow:
-
Pre-treatment: Dry the this compound sample in a vacuum oven at 40°C for 4 hours over
to remove surface moisture. Note: Hydrazines can be heat-sensitive; do not exceed 50°C. -
Weighing: Weigh 2.00 ± 0.05 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).
-
Catalyst Addition: Add ~5 mg of
powder directly over the sample in the capsule. Seal hermetically. -
Instrument Setup:
-
Furnace Temp: 1050°C (elevated from standard 950°C).
-
Oxygen Dosing: "Oxygen Boost" mode (2-3 seconds extra injection).
-
Carrier Gas: Helium (120 mL/min).
-
-
Run Sequence: Run 3 blanks, 3 K-factors (Sulfanilamide), followed by the sample in triplicate.
-
Acceptance: Results must be within
of theoretical values.
Protocol 2: Quantitative NMR (qNMR) Validation (Method C)
Rationale: qNMR provides an absolute purity value independent of combustion efficiency, validating that EA deviations are method-based, not impurity-based.
Reagents:
-
Solvent: DMSO-
(Universal solubility for pyrimidines). -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Why? High purity, non-hygroscopic, distinct singlet at ~6.3 ppm which does not overlap with pyrimidine protons.
Step-by-Step Workflow:
-
Preparation: Accurately weigh ~10 mg of analyte (
) and ~5 mg of Maleic Acid ( ) into the same vial. Record weights to 0.01 mg. -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (Critical: Must be to ensure full relaxation for quantification). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak (2 protons) and the Pyrimidine H-6 singlet (1 proton, typically ~8.0 ppm).
-
Calculation:
(Where =Integral, =Number of protons, =Molar Mass, =Mass, =Purity of IS)[1][2]
Decision & Logic Visualization
The following diagrams illustrate the decision logic for validating this compound and the mechanistic challenges addressed by the optimized protocol.
Diagram 1: Validation Workflow Logic
Caption: Decision tree for validating nitrogen-rich heterocycles. Note the pivot to Optimized EA or qNMR upon standard method failure.
Diagram 2: Combustion Mechanism & Optimization
Caption: Mechanism of combustion showing where standard methods fail (Char/Coke) and how WO3/Oxygen Boost corrects the oxidation pathway.
References
-
Kuveke, R. E. H., et al. (2022).[3] "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(6), 855–863. Link
- Significance: Challenges the rigidity of the rule and highlights variability in outsourced EA results.
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
- Significance: Establishes qNMR as a validated, orthogonal alternative to elemental analysis for drug purity.
-
Toman, B., Nelson, M., & Lippa, K. (2016).[4] "Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance." Metrologia, 53(5), 1193.[4] Link
- Significance: NIST methodology for calcul
-
Wang, Q., et al. (2023).[5] "Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion." ACS Omega, 8(38), 35059–35070. Link
- Significance: Provides mechanistic insight into the oxidation pathways and radical formation of nitrogen-heterocycles during combustion.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
